H-Pro-Glu-OH
描述
Prolylglutamic acid has been reported in Aeromonas veronii with data available.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROSWPKSBORFJ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987011 | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67644-00-2 | |
| Record name | L-Prolyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67644-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067644002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Dipeptide H-Pro-Glu-OH (L-Prolyl-L-glutamic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Glu-OH, chemically known as L-Prolyl-L-glutamic acid, is a dipeptide composed of the amino acids proline and glutamic acid. This molecule is of significant interest in various scientific fields, including pharmaceuticals, neuroscience, and biotechnology.[1][2] Its potential as a neuroprotective agent and its application in peptide synthesis make it a valuable subject of research and development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analysis, and its potential role in cellular signaling pathways.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing essential data for experimental design and computational modeling.
Molecular Structure
The structure of this compound consists of a proline residue linked to a glutamic acid residue via a peptide bond.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₅ | [2] |
| Molecular Weight | 244.25 g/mol | [2] |
| Appearance | White powder | [2] |
| Storage Conditions | 2 - 8 °C | [2] |
| Water Solubility | Soluble | [3] |
| pKa (α-COOH of Glu) | ~2.19 | [4] |
| pKa (γ-COOH of Glu) | ~4.25 | [4] |
| pKa (α-NH of Pro) | ~10.60 |
Note: pKa values are estimated based on the constituent amino acids and may vary slightly for the dipeptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is the standard method for producing this compound in a laboratory setting. The Fmoc/tBu strategy is a widely used approach.
Objective: To synthesize this compound on a solid support resin.
Materials:
-
Fmoc-Glu(OtBu)-Wang resin
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Proline Coupling:
-
Activate Fmoc-Pro-OH (3 equivalents) with DIC (3 equivalents) and HOBt or Oxyma Pure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal proline residue using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu).
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow for Solid-Phase Peptide Synthesis of this compound
References
The Biological Role of Prolyl-Glutamic Acid (Pro-Glu) in Mammals: A Technical Guide
Abstract: This technical guide explores the biological role of the dipeptide Prolyl-glutamic acid (Pro-Glu) in mammals. Direct research on this specific dipeptide is notably scarce in current scientific literature. Therefore, this document provides an in-depth analysis of the most closely related and well-characterized molecules and pathways to infer its potential functions. The guide focuses on the tripeptide Glycyl-prolyl-glutamate (GPE), which contains the Pro-Glu moiety and exhibits significant neuroprotective activity, and the intricate metabolic relationship between its constituent amino acids, proline and glutamic acid. We synthesize available quantitative data, detail relevant experimental protocols, and provide visualizations of key biological pathways to equip researchers with a foundational understanding for future investigations into the direct roles of Pro-Glu.
Introduction
Prolyl-glutamic acid (Pro-Glu) is a dipeptide composed of the amino acids proline and glutamic acid. While the individual roles of these amino acids are well-established—glutamate (B1630785) as the primary excitatory neurotransmitter in the central nervous system (CNS) and proline as a crucial component of proteins like collagen and a modulator of cellular stress—the biological significance of the Pro-Glu dipeptide itself remains largely uncharacterized.
Given the limited direct research, this guide will focus on two key areas to build a foundational understanding of Pro-Glu's potential roles:
-
Glycyl-prolyl-glutamate (GPE): A naturally occurring tripeptide and a cleaved product of Insulin-like Growth Factor 1 (IGF-1).[1][2] As GPE contains the Pro-Glu sequence, its documented neuroprotective functions may offer insights into the potential activities of the Pro-Glu dipeptide.
-
Metabolic Interplay of Proline and Glutamic Acid: The direct biochemical relationship and interconversion of these two amino acids are fundamental to understanding how and where the Pro-Glu dipeptide might be synthesized or degraded, and in which physiological processes it could be involved.
This document serves as a comprehensive resource, compiling existing data and methodologies to facilitate further research into the specific functions of Prolyl-glutamic acid.
The Tripeptide Glycyl-prolyl-glutamate (GPE): A Functional Proxy for Pro-Glu
GPE is the N-terminal tripeptide of IGF-1, produced via cleavage by brain proteases.[2] It has garnered significant interest for its potent neuroprotective properties demonstrated in various in vitro and in vivo models of brain injury and neurodegeneration.[1][3]
Neuroprotective and Anti-Inflammatory Roles
GPE exhibits remarkable neuroprotective capabilities in experimental models of conditions such as traumatic brain injury and Alzheimer's disease.[4][5] Studies using GPE analogues have shown they can modulate oxidative stress, reduce acetylcholinesterase activity, and inhibit apoptotic and necrotic neuronal cell death.[3][4] Furthermore, GPE possesses anti-inflammatory properties, which are critical as inflammation can exacerbate protein aggregation and reduce the clearance of pathological proteins like amyloid-β (Aβ) by glial cells.[5]
Signaling Pathways and Mechanism of Action
The neuroprotective effects of GPE are believed to be mediated through multiple signaling pathways. While its activity is not related to general glutamate receptor affinity, it has been shown to have a specific binding affinity for NMDA receptors, without affecting AMPA or kainate receptors.[1][3] Key proposed mechanisms include:
-
Modulation of Calcium and GSK3β Signaling: GPE appears to mimic some effects of IGF-1 by modulating intracellular calcium levels and the activity of glycogen (B147801) synthase kinase 3β (GSK3β), a key enzyme in various cellular processes, including apoptosis.[1]
-
IGF-I Signaling and Aβ Clearance: In models of Alzheimer's disease, GPE administration has been associated with a reduction in hippocampal Aβ content. This effect may be linked to changes in inflammation and IGF-I signaling, leading to increased levels of insulin-degrading enzyme (IDE), which is a major Aβ-degrading enzyme in the brain.[5]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Guide: L-Prolyl-L-glutamic acid (H-Pro-Glu-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolyl-L-glutamic acid (H-Pro-Glu-OH) is a dipeptide composed of the amino acids L-proline and L-glutamic acid. Given the neuroactive nature of its constituent amino acids, this compound and related peptides are of significant interest in neuroscience and drug development for their potential roles in neurotransmission and neuroprotection. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its relationship to the well-studied neuroprotective tripeptide, Glycyl-L-prolyl-L-glutamic acid (GPE).
Chemical Identification
| Common Name | This compound; L-Prolyl-L-glutamic acid |
| IUPAC Name | (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid |
| CAS Number | 67644-00-2 |
| Molecular Formula | C10H16N2O5 |
| Molecular Weight | 244.24 g/mol |
| Structure | The dipeptide is formed via a peptide bond between the carboxyl group of L-proline and the amino group of L-glutamic acid. In its crystalline form, it exists as a zwitterion with a protonated pyrrolidine (B122466) nitrogen and a deprotonated main-chain carboxyl group. The peptide linkage adopts a trans conformation.[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a widely used method for producing peptides.[2][3] A generalized workflow for the synthesis of this compound is outlined below.
Workflow for Solid-Phase Synthesis of this compound
Caption: Generalized workflow for the solid-phase synthesis of this compound.
Methodology:
-
Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is selected to allow for mild cleavage conditions.[4][5]
-
First Amino Acid Loading: The first amino acid, Fmoc-L-Glu(OtBu)-OH, is attached to the resin. The tert-butyl (OtBu) group protects the side-chain carboxyl group of glutamic acid.[5]
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of glutamic acid is removed using a solution of piperidine in dimethylformamide (DMF).[2]
-
Coupling: The second amino acid, Fmoc-L-Pro-OH, is activated with a coupling agent (e.g., N,N'-diisopropylcarbodiimide (DIC) and OxymaPure) and added to the resin to form the peptide bond.[2]
-
Final Deprotection: The Fmoc group of the N-terminal proline is removed.
-
Cleavage and Global Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting group is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[6]
Purification by Reversed-Phase HPLC (RP-HPLC)
The crude peptide obtained after synthesis is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.[7][8][9]
Methodology:
-
Column: A C18 stationary phase is commonly used for peptide purification.[7][9][10]
-
Mobile Phases:
-
Gradient Elution: The purification starts with a high concentration of mobile phase A. The proportion of mobile phase B is gradually increased to elute the peptide. Less polar impurities are washed out first, followed by the target peptide.[9]
-
Detection: The peptide is detected by monitoring UV absorbance at 210-220 nm.[9]
-
Fraction Collection and Analysis: Fractions containing the purified peptide are collected, analyzed for purity, and then lyophilized to obtain the final product.[9]
Potential Signaling Pathways and Biological Activity
Direct studies on the signaling pathways of this compound are limited. However, insights can be drawn from the known functions of its constituent amino acids and the closely related tripeptide, GPE.
Role of Constituent Amino Acids
-
L-Glutamic Acid: This is the primary excitatory neurotransmitter in the central nervous system. It activates both ionotropic (NMDA, AMPA, and kainate) and metabotropic glutamate (B1630785) receptors, playing a crucial role in synaptic plasticity, learning, and memory.[11]
-
L-Proline: Proline can modulate glutamatergic neurotransmission. It has been shown to act as a weak agonist at NMDA receptors and its transport is important for regulating synaptic activity.[12][13]
Relationship to GPE and Neuroprotection
The tripeptide Gly-Pro-Glu (GPE) is a cleavage product of insulin-like growth factor-1 (IGF-1) in the brain and has demonstrated neuroprotective effects in various models of neuronal injury.[12][14] GPE is known to interact with the NMDA receptor, although its exact mechanism of action is still under investigation.[13] Given the structural similarity, it is plausible that this compound may exhibit some affinity for glutamate receptors and potentially modulate neuronal activity, though likely with different potency and efficacy compared to GPE or glutamate itself.
Hypothesized Glutamate Receptor Signaling Pathway
Caption: Potential interaction of this compound with the glutamatergic signaling pathway.
Quantitative Data
| Compound | NMDA Receptor Binding Affinity (Ki, µM) | Neuroprotective Effect | Reference |
| GPE (Gly-Pro-Glu) | 3.83 ± 1.76 | Yes | |
| H-Gly-PMe-Glu-OH | 31.24 ± 15.65 | No | |
| H-Gly-dmP-Glu-OH | 7.96 ± 1.83 | Yes | |
| GPE Analogue 15 | 7.96 ± 1.83 | Yes | [15] |
| GPE Analogue 20 | 3.79 ± 0.53 | Yes | [15] |
Note: This table presents data for GPE and its analogues to provide context. Specific binding data for this compound is not available in the cited literature.
Conclusion
This compound is a dipeptide of interest due to the neuroactive properties of its constituent amino acids. While direct experimental data on its synthesis and biological activity is limited, established methods of peptide synthesis and purification are applicable. Its structural similarity to the neuroprotective tripeptide GPE suggests potential, albeit unconfirmed, activity within glutamatergic signaling pathways. Further research is warranted to fully elucidate the specific biological functions and therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on the study of this and related dipeptides.
References
- 1. Conformation and crystal structure of L-prolyl-L-glutamic acid dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. New Gly-Pro-Glu (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. hplc.eu [hplc.eu]
- 11. HINT1 protein cooperates with cannabinoid 1 receptor to negatively regulate glutamate NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Solubility Profile of H-Pro-Glu-OH: A Technical Guide for Researchers
An In-depth Analysis of the Physicochemical Properties of L-Prolyl-L-glutamic acid in Aqueous and Organic Solvents for Applications in Research and Drug Development.
Introduction
The dipeptide H-Pro-Glu-OH, also known as L-Prolyl-L-glutamic acid, is a molecule of significant interest in biochemical and pharmaceutical research. Composed of the amino acids proline and glutamic acid, its unique structural characteristics influence its solubility, a critical factor for its application as a building block in peptide synthesis, in drug formulation, and as a potential therapeutic agent itself.[1] Understanding the solubility of this compound in various solvent systems is paramount for its effective use in experimental design and product development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its viability in research and development contexts.
Predicting the Solubility of this compound
The solubility of a peptide is largely dictated by its amino acid composition, including the polarity and charge of its residues.[2][3] this compound is an acidic peptide due to the presence of a glutamic acid residue, which has a carboxylic acid side chain, and the C-terminal carboxyl group. To predict its solubility, one can assign a value of -1 to each acidic residue (glutamic acid and the C-terminal -COOH) and +1 to each basic residue (N-terminal -NH2).[1] This gives this compound an overall negative charge at neutral pH, suggesting it will be more soluble in aqueous solutions, particularly at a pH above its isoelectric point.
Peptides with a higher proportion of charged residues are generally more soluble in aqueous solutions.[1][3] Conversely, peptides with a high content of hydrophobic amino acids may require organic solvents for dissolution.[2][3] As a short dipeptide with charged groups, this compound is expected to be readily soluble in water and aqueous buffers.[4] For peptides that are difficult to dissolve, sonication and gentle warming can be employed to aid the process.[4]
Data Presentation: Qualitative Solubility of this compound
While specific quantitative solubility data for this compound is not widely published, a qualitative assessment based on its chemical structure and general peptide solubility principles can be summarized as follows:
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Solvents | ||
| Water (deionized, sterile) | High | As a short, charged dipeptide, it is expected to be readily soluble in water.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | High | The buffering capacity and ionic strength of PBS can enhance the solubility of charged peptides. Acidic peptides are often soluble in PBS at a pH of 7.0–7.4.[2] |
| Basic Buffers (e.g., 0.1 M Ammonium (B1175870) Bicarbonate) | Very High | For acidic peptides, dissolving in a small amount of a basic solvent can significantly increase solubility before dilution with water.[1][2] |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a powerful organic solvent capable of dissolving many peptides, including those with hydrophobic character.[2][3] |
| Ethanol, Methanol | Low to Moderate | Alcohols are generally less effective for dissolving charged, hydrophilic peptides compared to water or DMSO.[5] |
| Acetonitrile (ACN) | Low to Moderate | ACN is often used in reverse-phase chromatography but may have limited utility for dissolving highly polar peptides on its own.[3] |
| Dimethylformamide (DMF) | Moderate | DMF is another organic solvent that can be used for peptides that are difficult to dissolve in aqueous solutions.[2] |
Experimental Protocols
To experimentally determine the solubility of this compound, the following detailed methodologies can be employed. It is always recommended to first test the solubility on a small aliquot of the peptide before dissolving the entire sample.[1]
Protocol 1: General Solubility Determination in Aqueous Buffers
-
Preparation:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a series of sterile aqueous buffers (e.g., deionized water, PBS pH 7.4, 0.1 M ammonium bicarbonate).
-
-
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the desired aqueous buffer (e.g., 100 µL) to the tube.
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If the peptide does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.
-
If solubility is still limited, gentle warming (up to 40°C) can be applied.
-
Incrementally add more buffer until the peptide is fully dissolved, recording the total volume added.
-
-
Analysis:
-
Visually inspect the solution for any particulate matter against a dark background. A clear solution indicates complete dissolution.
-
Calculate the solubility in mg/mL or molarity.
-
Protocol 2: Solubility Determination in Organic Solvents
-
Preparation:
-
Ensure all organic solvents (e.g., DMSO, DMF, Ethanol) are of high purity and anhydrous where necessary.
-
Work in a well-ventilated fume hood.
-
-
Procedure:
-
Weigh a small amount of this compound into a suitable vial.
-
Add a minimal volume of the chosen organic solvent.
-
Vortex and sonicate as described in Protocol 1.
-
For highly hydrophobic peptides, it is recommended to dissolve them completely in a small amount of organic solvent before slowly adding an aqueous buffer with constant agitation to reach the desired final concentration.[1]
-
-
Analysis:
-
Observe for complete dissolution.
-
Note that for biological applications, the final concentration of the organic solvent should be kept to a minimum to avoid toxicity to cells.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for assessing the solubility of a peptide like this compound and its implications for subsequent applications in drug discovery and development.
Caption: Peptide Solubility Assessment Workflow.
Conclusion
While quantitative solubility data for this compound requires empirical determination, its chemical nature as an acidic dipeptide provides a strong basis for predicting its behavior in various solvents. The protocols outlined in this guide offer a systematic approach for researchers to ascertain the precise solubility of this compound for their specific applications. A thorough understanding and experimental validation of a peptide's solubility are foundational steps in the successful design of in vitro assays, formulation development, and ultimately, the advancement of peptide-based therapeutics.
References
Unlocking the Therapeutic Potential of L-Prolyl-L-glutamic Acid: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Neuroprotective and Cognitive-Enhancing Properties of a Promising Dipeptide
Introduction
L-Prolyl-L-glutamic acid (Pro-Glu), a dipeptide, and its more extensively studied tripeptide analog, Glycyl-L-Prolyl-L-glutamate (GPE), have emerged as significant molecules of interest in the field of neurotherapeutics.[1] GPE is an N-terminal tripeptide that is naturally cleaved from insulin-like growth factor-1 (IGF-1) and has demonstrated notable neuroprotective effects in a variety of preclinical models of neurological disorders.[2] This technical guide provides a comprehensive overview of the potential therapeutic applications of L-Prolyl-L-glutamic acid and its derivatives, with a focus on its neuroprotective and cognitive-enhancing mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways.
Neuroprotective Applications: Combating Neurodegenerative Diseases
The primary therapeutic potential of GPE and its analogs lies in their neuroprotective capabilities, with significant implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.[3] Research indicates that these compounds exert their effects through multiple mechanisms, including the modulation of oxidative stress, and the inhibition of apoptotic and necrotic cell death pathways.[4]
Attenuation of Oxidative Stress and Neuronal Cell Death
Studies have shown that GPE and its peptidomimetics can protect neuronal cells from toxic insults. In in vitro models of Alzheimer's disease, GPE analogs have been demonstrated to significantly increase cell viability and reduce cytotoxicity in the presence of amyloid-beta (Aβ) peptides.[5]
Modulation of Cholinergic Function
A key feature of Alzheimer's disease is the decline in acetylcholine (B1216132) (ACh), a neurotransmitter crucial for learning and memory. GPE and its derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh. This inhibition leads to an increase in the levels and duration of action of ACh in the synaptic cleft, a mechanism shared by several currently approved Alzheimer's drugs.[6]
Quantitative Analysis of Neuroprotective Effects
The following tables summarize the quantitative data from key in vitro experiments demonstrating the neuroprotective effects of GPE and its analogs.
Table 1: Effect of GPE and its Analogs on Cell Viability in an In Vitro Model of Alzheimer's Disease (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | p-value vs. Aβ-treated Control |
| Control | - | 100 ± 5.2 | - |
| Aβ (20 µM) | - | 51.8 ± 4.5 | < 0.05 |
| GPE | 100 | 65.2 ± 5.1 | < 0.05 |
| GPE Analog 1 | 100 | 83.6 ± 6.2 | < 0.05 |
| GPE Analog 2 | 100 | 63.8 ± 4.9 | < 0.05 |
| GPE Analog 3 | 100 | 68.2 ± 5.5 | < 0.05 |
Data adapted from in vitro studies on SH-SY5Y neuroblastoma cells exposed to Amyloid-β (1-42).[5]
Table 2: Effect of GPE and its Analogs on Lactate (B86563) Dehydrogenase (LDH) Release in an In Vitro Model of Alzheimer's Disease
| Compound | Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) | p-value vs. Aβ-treated Control |
| Control | - | 5.2 ± 1.1 | - |
| Aβ (20 µM) | - | 48.2 ± 3.9 | < 0.05 |
| GPE | 100 | 27.7 ± 3.1 | < 0.05 |
| GPE Analog 1 | 100 | 6.5 ± 1.5 | < 0.05 |
| GPE Analog 2 | 100 | 28.7 ± 3.3 | < 0.05 |
| GPE Analog 3 | 100 | 27.9 ± 3.2 | < 0.05 |
Data represents the percentage of LDH released into the culture medium, a marker of cell membrane damage. Adapted from in vitro studies on SH-SY5Y cells.[5]
Table 3: Inhibition of Acetylcholinesterase (AChE) Activity by GPE and its Analogs
| Compound | IC50 (µM) |
| GPE | > 100 |
| GPE Analog 1 | 25.3 |
| GPE Analog 2 | 85.1 |
| GPE Analog 3 | 42.7 |
| Galantamine (Reference) | 1.8 |
IC50 values represent the concentration of the compound required to inhibit 50% of AChE activity. Data adapted from in vitro enzymatic assays.[6]
Cognitive Enhancement: Potential for Improving Learning and Memory
While much of the research has focused on neuroprotection in the context of disease, the underlying mechanisms of action of GPE suggest a potential for cognitive enhancement in healthy individuals. By modulating synaptic plasticity and neurotransmitter systems, these compounds could theoretically improve learning and memory processes.[7] However, direct evidence from clinical trials on cognitive enhancement in healthy populations is currently limited. Animal models of cognitive impairment have shown promise, suggesting that GPE and its analogs can ameliorate learning and memory deficits.[8][9][10]
Signaling Pathways and Mechanism of Action
The therapeutic effects of L-Prolyl-L-glutamic acid and its derivatives are mediated by their interaction with key intracellular signaling pathways.
Interaction with NMDA Receptors
GPE has been shown to act as a weak agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory formation. This interaction may contribute to its neuroprotective and cognitive-enhancing effects.
Activation of ERK1/2 and PI3K/Akt Pathways
GPE has been demonstrated to activate the Extracellular signal-regulated kinase (ERK1/2) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. These pathways are crucial for cell survival, proliferation, and differentiation.
Experimental Protocols
This section provides a summary of the methodologies for the key in vitro assays used to evaluate the therapeutic potential of L-Prolyl-L-glutamic acid and its derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Summary:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Treatment: Expose the cells to various concentrations of the test compound (GPE or its analogs) with or without a toxic agent (e.g., Aβ peptide).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol Summary:
-
Cell Culture and Treatment: Culture and treat cells as described in the MTT assay protocol.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture to allow LDH to catalyze the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released and, therefore, to the extent of cell damage.
Acetylcholinesterase (AChE) Activity Assay
This assay measures the activity of AChE and is used to screen for potential inhibitors.
Protocol Summary:
-
Reagent Preparation: Prepare a buffer solution, a source of AChE, the substrate (acetylthiocholine), and Ellman's reagent (DTNB).
-
Inhibitor Incubation: Pre-incubate the AChE enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the acetylthiocholine (B1193921) substrate. AChE hydrolyzes the substrate to thiocholine (B1204863).
-
Color Development: The thiocholine reacts with DTNB to produce a yellow-colored product.
-
Kinetic Measurement: Measure the rate of color formation by monitoring the absorbance at 412 nm over time. The rate of the reaction is proportional to the AChE activity, and a decrease in the rate indicates inhibition.
Conclusion and Future Directions
L-Prolyl-L-glutamic acid and its tripeptide analog, GPE, represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases and potentially for cognitive enhancement. Their multifaceted mechanism of action, encompassing neuroprotection, anti-oxidative effects, and modulation of cholinergic and glutamatergic systems, makes them attractive candidates for further investigation.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their translation into clinical use.
-
In Vivo Efficacy Studies: Rigorous testing in animal models of various neurodegenerative diseases and cognitive impairment is necessary to validate the in vitro findings.
-
Clinical Trials: Well-designed clinical trials are needed to assess the safety and efficacy of these compounds in human subjects, both for the treatment of neurodegenerative diseases and for cognitive enhancement.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the chemical structure of GPE analogs could lead to the development of more potent and selective compounds with improved drug-like properties.
The comprehensive data and methodologies presented in this technical guide provide a solid foundation for the continued exploration and development of L-Prolyl-L-glutamic acid-based therapeutics.
References
- 1. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate: its role in learning, memory, and the aging brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLT-1 loss accelerates cognitive deficit onset in an Alzheimer's disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Cognitive Deficits for Probiotic Treatment -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 9. Animal Models of Cognitive Deficits for Probiotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
H-Pro-Glu-OH (Prolyl-glutamic acid): A Putative Metabolite at the Crossroads of Protein Catabolism and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
H-Pro-Glu-OH, the dipeptide formed from L-proline and L-glutamic acid, is a metabolite of emerging interest. While not yet definitively identified in human tissues or biofluids, its existence is anticipated as a product of protein catabolism.[1] This technical guide provides a comprehensive overview of the current, albeit largely theoretical, understanding of this compound's role in cellular pathways. We will explore its hypothesized biosynthesis and degradation, potential (though unproven) signaling functions, and the analytical methodologies required for its definitive identification and quantification. This document aims to serve as a foundational resource for researchers investigating the largely uncharted territory of this dipeptide's metabolic significance.
Introduction
Dipeptides, the smallest units of proteins, are increasingly recognized as more than mere intermediates in protein turnover. Many possess intrinsic biological activities, from neurotransmission to influencing metabolic processes. This compound (Prolyl-glutamic acid) is a dipeptide composed of two functionally significant amino acids: proline, which is crucial for protein structure and collagen synthesis, and glutamic acid, a key excitatory neurotransmitter and a central node in cellular metabolism.[2][3] Although the Human Metabolome Database lists this compound as an "expected" metabolite, its definitive role in cellular pathways remains to be elucidated.[1] This guide synthesizes the available biochemical knowledge to construct a framework for understanding and investigating this intriguing molecule.
Physicochemical and Spectral Data
A summary of the known physicochemical properties and mass spectrometry data for this compound is presented below. This information is critical for the development of analytical methods for its detection and quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₅ | --INVALID-LINK--[2] |
| Molecular Weight | 244.25 g/mol | --INVALID-LINK--[2] |
| Appearance | White powder | --INVALID-LINK--[2] |
| Purity (typical) | ≥ 99% (HPLC) | --INVALID-LINK--[2] |
| CAS Number | 67644-00-2 | --INVALID-LINK--[2] |
| PubChem ID | 3563697 | --INVALID-LINK--[2] |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Precursor Type | [M+H]⁺ | --INVALID-LINK-- |
| Precursor m/z | 245.1132 | --INVALID-LINK-- |
| Major MS/MS Fragments (CID) | 148, 227, 69.9 | --INVALID-LINK-- |
| Hypothesized Fragment (m/z 102) | Glutamic acid immonium ion | --INVALID-LINK--[4] |
| Hypothesized Fragment (m/z 70) | Proline immonium ion | --INVALID-LINK--[5] |
Hypothesized Metabolic Pathways
While direct evidence for dedicated biosynthetic and degradative pathways for this compound is lacking, we can infer its metabolic fate from established biochemical principles.
Biosynthesis
The primary hypothesized route for this compound formation is through the catabolism of proline- and glutamate-rich proteins, such as collagen.
Another plausible, though less direct, route could involve enzymes with broad substrate specificity, such as those in the gamma-glutamyl cycle. Gamma-glutamyltransferase (GGT) is known to transfer a gamma-glutamyl moiety to various amino acids and peptides.[6][7][8] It is conceivable that a similar enzymatic activity could ligate proline and glutamate.
Degradation
The degradation of this compound is likely mediated by the cytosolic enzyme prolidase (PEPD). Prolidase is a dipeptidase with a specific activity of hydrolyzing dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue.[9][10][11][12][13]
Potential Cellular Functions and Signaling Roles
While speculative, the constituent amino acids of this compound suggest potential biological activities. Glutamate is a primary excitatory neurotransmitter, and small peptides containing glutamate can have neuromodulatory effects.[2] Proline-containing dipeptides, such as prolyl-hydroxyproline, have been shown to influence cellular homeostasis and motility.[14] Therefore, it is plausible that this compound could act as a signaling molecule, potentially in the nervous system or in tissues with high collagen turnover. Further research is required to investigate these possibilities.
Experimental Protocols for the Study of this compound
The definitive characterization and quantification of this compound in biological samples require sensitive and specific analytical techniques. Below are generalized protocols that can be adapted for this purpose.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[15][16][17]
Objective: To quantify the concentration of this compound in biological samples (e.g., cell lysates, plasma).
Methodology:
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., isotopically labeled this compound).
-
For cell or tissue lysates, homogenize in a suitable buffer and perform protein precipitation.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. The precursor ion would be [M+H]⁺ (m/z 245.1). Product ions would be determined by infusion of a standard, but likely include the immonium ions of proline (m/z 70) and glutamic acid (m/z 102).
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of novel metabolites.[18][19][20][21]
Objective: To confirm the chemical structure of isolated or synthesized this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a purified and sufficient quantity of this compound (typically >0.5 mM) in a deuterated solvent (e.g., D₂O).[20]
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within the proline and glutamate residues, and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.
-
Acquire 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which will be crucial for confirming the peptide bond between proline and glutamate.
-
-
Data Analysis:
-
Assign all proton and carbon chemical shifts based on the 2D correlation spectra.
-
Confirm the connectivity of the atoms to verify the structure of this compound.
-
In Vitro Prolidase Activity Assay
This assay can be used to test the hypothesis that this compound is a substrate for prolidase.
Objective: To determine if prolidase can hydrolyze this compound.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Add a known concentration of purified recombinant human prolidase.
-
Add a known concentration of the substrate, this compound.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Reaction Termination and Analysis:
Conclusion and Future Directions
This compound represents a potential, yet uncharacterized, player in cellular metabolism. Based on current biochemical knowledge, it is likely formed from protein degradation and hydrolyzed by prolidase. Its potential bioactivity as a signaling molecule warrants further investigation. The immediate priorities for future research should be:
-
The development and validation of sensitive analytical methods to definitively detect and quantify this compound in various biological tissues and fluids.
-
The use of metabolomics and flux analysis to identify cellular conditions under which this compound levels may be altered.
-
In vitro and cell-based assays to explore the potential signaling properties of this dipeptide.
This technical guide provides a theoretical framework and practical methodologies to stimulate and guide future research into the cellular roles of this compound, a metabolite that currently resides at the frontier of our understanding of cellular biochemistry.
References
- 1. hmdb.ca [hmdb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Glutamyl Cycle [flipper.diff.org]
- 7. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolidase is a critical enzyme for complete gliadin digestion in Tenebrio molitor larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. q2labsolutions.com [q2labsolutions.com]
- 16. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolyl-Glutamic Acid: A Technical Guide to its Discovery, History, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-glutamic acid (Pro-Glu) is a dipeptide composed of L-proline and L-glutamic acid. While not as extensively studied as larger, more complex peptides, Pro-Glu holds a significant place in the history of peptide chemistry and has relevance as a metabolite and a structural component of larger bioactive molecules. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and biological context of Prolyl-glutamic acid, tailored for an audience in research and drug development.
Discovery and History
The history of Prolyl-glutamic acid is intrinsically linked to the broader advancements in peptide chemistry and protein analysis throughout the 20th century. Its "discovery" was not a singular event but rather a gradual emergence from the systematic study of protein composition and the pioneering efforts in chemical peptide synthesis.
Early Identification and Structural Elucidation
The dipeptide L-prolyl-L-glutamic acid was definitively characterized through X-ray crystallography in 1982 by Eggleston and Hodgson.[1] This pivotal study provided the precise three-dimensional structure of the molecule in its dihydrate form, confirming the trans conformation of the peptide bond and revealing a zwitterionic state in the crystal lattice.[1] The pyrrolidine (B122466) ring of the proline residue was found to adopt a C(s)-C(beta) endo conformation.[1]
Prior to this definitive structural analysis, Pro-Glu would have been identified as a constituent of protein hydrolysates during the foundational period of protein sequencing. The unique cyclic structure of proline and the acidic side chain of glutamic acid made dipeptides containing them subjects of interest in understanding protein structure and function.
Context within Bioactive Peptides
Much of the research involving the Pro-Glu moiety has been in the context of the larger, neuroprotective tripeptide Glycyl-L-prolyl-L-glutamic acid (GPE).[2][3] GPE is the naturally occurring N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1) and has been investigated for its potential therapeutic effects in neurodegenerative diseases.[4][5] Consequently, Pro-Glu is often considered a significant fragment or derivative of GPE.[2]
Chemical and Physical Properties
Prolyl-glutamic acid is a dipeptide with the molecular formula C10H16N2O5.[6] Its properties are derived from its constituent amino acids: the secondary amine of proline forming a rigid ring structure, and the two carboxylic acid groups of glutamic acid.
| Property | Value | Source |
| Molecular Weight | 244.24 g/mol | [6] |
| Molecular Formula | C10H16N2O5 | [6] |
| CAS Number | 67644-00-2 | [6] |
| IUPAC Name | (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid | [6] |
| ChEBI ID | CHEBI:74762 | [6] |
| Crystal System | Monoclinic (dihydrate) | [1] |
| Space Group | P21 (dihydrate) | [1] |
Synthesis and Experimental Protocols
The synthesis of Prolyl-glutamic acid and its derivatives is a fundamental process in peptide chemistry, typically involving the coupling of protected proline and glutamic acid residues followed by deprotection.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Modern synthesis of Pro-Glu or peptides containing this sequence would typically follow a solid-phase methodology. The workflow allows for efficient purification by filtering and washing the solid support after each reaction step.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of Pro-Glu.
Experimental Protocol: X-ray Crystallography of L-Prolyl-L-Glutamic Acid Dihydrate
The following protocol is a summary of the methodology used by Eggleston and Hodgson (1982) to determine the crystal structure of Pro-Glu.[1]
-
Crystallization : Crystals of L-Pro-L-Glu dihydrate were grown from an aqueous solution.
-
Data Collection :
-
A crystal of suitable size was mounted on a diffractometer.
-
Three-dimensional X-ray diffractometer data were collected.
-
The crystal system was determined to be monoclinic, with space group P21.[1]
-
Cell dimensions were measured as a = 5.629(2) Å, b = 11.832(5) Å, c = 10.485(4) Å, and β = 103.06(3)°.[1]
-
-
Structure Solution and Refinement :
-
The structure was solved using direct methods.
-
The positions of the atoms were refined using least-squares techniques.
-
The final refinement was based on 1798 independent intensities, resulting in a conventional R-factor of 0.039.[1]
-
-
Structural Analysis : The refined atomic coordinates were used to determine bond lengths, bond angles, torsional angles, and the overall conformation of the dipeptide, including the trans peptide bond and the zwitterionic nature of the molecule in the crystal.[1]
Biological Role and Signaling
While the tripeptide GPE has demonstrated neuroprotective activities, the specific, independent biological role of the dipeptide Pro-Glu is less defined. It is primarily understood in its metabolic context.
Metabolic Pathways
Prolyl-glutamic acid exists as a metabolite, likely formed during the degradation of proline-rich proteins or larger peptides like GPE.[6] Its constituent amino acids, proline and glutamate (B1630785), are central to numerous metabolic processes. Glutamate is a key excitatory neurotransmitter and a hub in amino acid metabolism, linking to the TCA cycle via α-ketoglutarate.[7][8][9] Proline biosynthesis is metabolically linked to glutamate.[7][10]
Caption: Metabolic context of Prolyl-glutamic acid and its constituent amino acids.
Role as a Neuromodulator
European patent EP 0 366 638 discloses that the dipeptide Pro-Glu, along with GPE and Gly-Pro, is effective as a neuromodulator capable of affecting the electrical properties of neurons.[2] However, the majority of subsequent research has focused on the more potent effects of the parent tripeptide, GPE.
Conclusion and Future Directions
Prolyl-glutamic acid represents a fundamental dipeptide whose history is woven into the fabric of protein chemistry. While its independent biological functions are not as clearly delineated as those of its parent tripeptide, GPE, its study remains relevant. The definitive crystal structure provides a benchmark for computational modeling of peptide conformations. As a metabolic product and a potential neuromodulator, further investigation into its specific interactions with enzymes and receptors could yield new insights. For drug development professionals, understanding the synthesis, stability, and metabolic fate of such dipeptide fragments is crucial for the design of peptidomimetics and peptide-based therapeutics with improved pharmacokinetic profiles. Future research could focus on quantifying the specific enzymatic kinetics of its formation and degradation, and exploring any unique bioactivity it may possess, distinct from GPE.
References
- 1. Conformation and crystal structure of L-prolyl-L-glutamic acid dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20070298009A1 - Effects of glycyl-2 methyl prolyl glutamate on neurodegeneration - Google Patents [patents.google.com]
- 3. Synthesis and pharmacological evaluation of side chain modified glutamic acid analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycyl-prolyl-glutamic acid | C12H19N3O6 | CID 3080768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Prolyl-L-glutamic acid | C10H16N2O5 | CID 194260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Activation of proline biosynthesis is critical to maintain glutamate homeostasis during acute methamphetamine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamic acid - Wikipedia [en.wikipedia.org]
- 9. [PDF] Biological role and use of L-glutamic acid and its influence on the body | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
Spectroscopic Analysis of H-Pro-Glu-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the dipeptide H-Pro-Glu-OH (Prolyl-glutamic acid). Due to the limited availability of public experimental NMR data for this specific molecule, this document presents predicted NMR data alongside experimentally determined mass spectrometry findings. Furthermore, it outlines detailed, generalized protocols for the spectroscopic analysis of dipeptides, offering a practical framework for researchers in the field.
Introduction to this compound
This compound is a dipeptide composed of the amino acids proline and glutamic acid. It is formed during the breakdown of proteins, a process known as protein catabolism. While not currently recognized as a signaling molecule with a specific pathway, the study of such dipeptides is crucial for understanding protein metabolism and identifying potential biomarkers.
Spectroscopic Data
The following sections present the available mass spectrometry and predicted nuclear magnetic resonance data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The experimental data below details the fragmentation of this compound, providing insights into its structure.
Table 1: Experimental Mass Spectrometry Data for this compound
| Precursor Ion | m/z of Precursor | Fragment Ions (m/z) |
| [M+H]+ | 245.1132 | 227, 148, 69.9 |
| [M+Na]+ | 267.0951 | 249.0861, 170.0403, 152.0318, 138.0525, 70.0663 |
| [M-H2O-H]- | 225.0875 | 114.0526, 113.0701, 84.9939, 69.0457 |
Note: The data is compiled from publicly available resources. The relative abundances of fragment ions are not included as they can vary significantly with experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)
| Atom | Predicted Chemical Shift (ppm) |
| Hα (Pro) | 4.35 |
| Hβ (Pro) | 2.35 |
| Hγ (Pro) | 2.03 |
| Hδ (Pro) | 3.32 |
| Hα (Glu) | 4.41 |
| Hβ (Glu) | 2.15 |
| Hγ (Glu) | 2.51 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)
| Atom | Predicted Chemical Shift (ppm) |
| Cα (Pro) | 62.5 |
| Cβ (Pro) | 31.2 |
| Cγ (Pro) | 26.7 |
| Cδ (Pro) | 48.9 |
| C=O (Pro) | 176.8 |
| Cα (Glu) | 55.1 |
| Cβ (Glu) | 29.3 |
| Cγ (Glu) | 32.8 |
| Cδ (Glu) | 180.1 |
| C=O (Glu) | 175.2 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of dipeptides like this compound.
General Protocol for Peptide NMR Spectroscopy
-
Sample Preparation :
-
Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For peptides, a concentration of 1-5 mM is generally recommended to achieve a good signal-to-noise ratio.[1]
-
Add a known concentration of a reference standard, such as DSS or TMSP, for chemical shift calibration.
-
Adjust the pH of the solution to the desired value, typically between 4 and 7, to ensure peptide stability and minimize exchange of amide protons.
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition :
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.
-
Perform two-dimensional (2D) NMR experiments, such as COSY and TOCSY, to establish proton-proton correlations and identify amino acid spin systems.
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons, which provides information on the peptide's conformation.
-
For carbon assignments, acquire ¹³C NMR spectra, including 1D ¹³C and 2D heteronuclear experiments like HSQC and HMBC, which correlate protons with their directly attached or long-range coupled carbons.
-
-
Data Processing and Analysis :
-
Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the internal standard.
-
Assign the resonances in the spectra to specific atoms in the this compound molecule.
-
Analyze coupling constants and NOE patterns to determine the peptide's solution conformation.
-
General Protocol for Peptide Mass Spectrometry
-
Sample Preparation :
-
Dissolve the peptide in a solvent compatible with the chosen ionization method. For electrospray ionization (ESI), a mixture of water, acetonitrile, and a small amount of formic acid is common.
-
The concentration should be in the low micromolar to nanomolar range.
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio of the intact peptide ion (e.g., [M+H]⁺).
-
Perform tandem mass spectrometry (MS/MS or MS²) by selecting the parent ion, subjecting it to collision-induced dissociation (CID) or another fragmentation method, and analyzing the resulting fragment ions. This provides sequence and structural information.
-
-
Data Analysis :
-
Analyze the MS/MS spectrum to identify the fragment ions (e.g., b- and y-ions).
-
Use the fragmentation pattern to confirm the amino acid sequence of the dipeptide.
-
Visualizations
The following diagrams illustrate the biological origin and a general analytical workflow for this compound.
References
The Neuroactive Potential of Prolyl-Glutamic Acid and its Derivatives in Neurotransmission: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dipeptide H-Pro-Glu-OH (Prolyl-glutamic acid) is a molecule of interest within the complex landscape of neurotransmission. However, current scientific literature more extensively details the functions of its closely related tripeptide and cyclic derivatives: Glycyl-L-prolyl-L-glutamic acid (GPE) and cyclic glycine-proline (cGP). GPE is the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1), and its metabolite, cGP, has demonstrated significant neuroactive properties. This technical guide provides an in-depth exploration of the roles of GPE and cGP in neurotransmission, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways to support further research and drug development.
Introduction: From this compound to its Neuroactive Relatives
While direct research on the linear dipeptide this compound is limited, the Pro-Glu motif is a core component of the more extensively studied neuroprotective tripeptide, GPE. GPE is naturally cleaved from IGF-1 in the brain and subsequently metabolized to the cyclic dipeptide cGP.[1] Both GPE and cGP exhibit neuroprotective and neurotrophic effects, suggesting they are key players in the central nervous system. This guide will focus on the established functions of GPE and cGP as a proxy for understanding the potential roles of the Pro-Glu structure in neurotransmission.
Glycyl-L-prolyl-L-glutamic acid (GPE): An IGF-1 Fragment with Neuroprotective Properties
GPE, commercially known as Glypromate, has demonstrated significant neuroprotective capabilities in various in vitro and in vivo models of neurodegeneration and traumatic brain injury.[2] Its primary mechanisms of action are linked to its origins as a fragment of IGF-1 and its interactions with the glutamatergic system.
GPE and the Glutamatergic System
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory.[2] GPE has been shown to have a binding affinity for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[2] However, studies have indicated that the neuroprotective effects of GPE and its analogues are not directly correlated with their binding affinity to glutamate receptors, suggesting a more complex mechanism of action.[3]
Quantitative Data: GPE Binding Affinities
The following table summarizes the binding affinities of GPE and its analogues for glutamate receptors.
| Compound | Receptor Target | Binding Affinity (Ki) |
| GPE (Glypromate) | NMDA Receptor | 31.24 ± 15.65 µM |
| Analogue 1 (cis-4-amino-l-proline substitution) | NMDA Receptor | 15.54 ± 4.78 µM |
| Analogue 2 (trans-4-hydroxy-l-proline substitution) | NMDA Receptor | 9.24 ± 1.74 µM |
| Analogue 3 ((2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid substitution) | NMDA Receptor | 22.37 ± 5.30 µM |
Data sourced from a study on GPE analogues and their glutamate receptor binding affinities.
GPE Signaling Pathway
The neuroprotective effects of GPE are thought to be mediated, in part, through the IGF-1 signaling pathway. Upon cleavage from IGF-1, GPE can influence cellular mechanisms that promote neuronal survival and inhibit apoptosis.
Experimental Protocol: Neuroprotection Assay for GPE
This protocol describes an in vitro assay to evaluate the neuroprotective effects of GPE against hydroxyurea (B1673989) (HU)-induced DNA damage and cell death in neural stem cells (NSCs).
1. Cell Culture:
-
Culture human neural stem cells in appropriate NSC medium.
2. Treatment Regimens:
-
Pre-treatment: Incubate NSCs with GPE (10 or 100 µg/mL) for 36 hours. Subsequently, wash the cells and expose them to 8 mM HU for 16 hours.
-
Post-treatment: Expose NSCs to 8 mM HU for 16 hours. Following this, wash the cells and treat them with GPE (10 or 100 µg/mL) for 36 hours.
3. Quantification of DNA Damage:
-
After treatment, fix the cells and perform immunofluorescence staining for phosphorylated H2AX (p-H2AX), a marker of DNA double-strand breaks.
-
Quantify the fluorescence intensity to determine the extent of DNA damage.
4. Assessment of Cell Viability:
-
Following the treatment period, quantify the number of living and dead cells using a suitable cell viability assay (e.g., Trypan Blue exclusion or a fluorescence-based live/dead assay).
5. Data Analysis:
-
Express DNA damage as the fold change in p-H2AX fluorescence relative to untreated control cells.
-
Present cell viability as the number of living and dead cells per well.
-
Perform statistical analysis to determine the significance of GPE's protective effects.
Cyclic Glycine-Proline (cGP): A Neuroactive Metabolite
cGP is a cyclic dipeptide formed from the metabolism of GPE. It has emerged as a significant neuroactive molecule with the ability to modulate key signaling pathways and receptors in the brain.
cGP as a Modulator of IGF-1 Signaling
A primary function of cGP is its ability to regulate the bioavailability of IGF-1. It achieves this by competing with IGF-1 for binding to Insulin-like Growth Factor Binding Protein-3 (IGFBP-3).[4][5] By displacing IGF-1 from this binding protein, cGP can increase the concentration of free, biologically active IGF-1.
Allosteric Modulation of Neurotransmitter Receptors by cGP
Emerging evidence suggests that cGP can act as a positive allosteric modulator of both AMPA and GABAA receptors. This indicates a direct role for cGP in fine-tuning both excitatory and inhibitory neurotransmission.
A study on isolated cerebellar Purkinje cells demonstrated that 1 µM cGP increased GABA-activated ionic currents to 177 ± 15% of the control level.[6] The slow onset and recovery of this potentiation suggest the involvement of second messenger systems.[6]
Quantitative Data: cGP Concentrations and Receptor Modulation
| Parameter | Value | Context |
| cGP Concentration in Cerebrospinal Fluid (CSF) | Varies, can be increased by supplementation. | Measured in Parkinson's disease patients.[4] |
| GABAA Receptor Modulation | 177 ± 15% increase in current | At 1 µM cGP in cerebellar Purkinje cells.[6] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Study cGP's Effects on GABAA Receptors
This protocol outlines the methodology to investigate the modulatory effects of cGP on GABAA receptor-mediated currents in isolated neurons.
1. Neuron Isolation:
-
Isolate cerebellar Purkinje cells from rat brain tissue following established enzymatic and mechanical dissociation procedures.
2. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings from isolated Purkinje cells.
-
Use a patch pipette filled with an appropriate internal solution and an external solution that mimics the extracellular environment.
-
Clamp the membrane potential at a holding potential suitable for recording GABA-activated chloride currents (e.g., -60 mV).
3. Drug Application:
-
Apply GABA to the neuron to evoke a baseline GABAA receptor-mediated current.
-
Co-apply cGP (at various concentrations, e.g., 0.1-10.0 µM) with GABA to assess its modulatory effects on the current amplitude and kinetics.
-
A concentration-jump method can be employed for rapid application of agonists and modulators.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of cGP.
-
Calculate the percentage change in current amplitude to quantify the potentiation by cGP.
-
Analyze the kinetics of the current, including activation and deactivation time constants.
-
Construct concentration-response curves to determine the EC50 of cGP's modulatory effect.
Conclusion and Future Directions
The available evidence strongly suggests that the Pro-Glu motif, particularly within the structures of GPE and cGP, plays a significant role in neuroprotection and the modulation of neurotransmission. While GPE appears to exert its effects through interactions with the NMDA receptor and by influencing the IGF-1 signaling pathway, its metabolite cGP demonstrates a more direct modulatory role at both excitatory (AMPA) and inhibitory (GABAA) receptors, in addition to regulating IGF-1 bioavailability.
For researchers and drug development professionals, these findings open up several avenues for further investigation. The development of stable analogues of GPE and cGP could lead to novel therapeutics for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury. Further elucidation of the precise binding sites and downstream signaling cascades of these molecules will be crucial for the rational design of such drugs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Regulation of NMDA receptor trafficking and gating by activity-dependent CaMKIIα phosphorylation of the GluN2A subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological Techniques for Studying Synaptic Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Image Analysis Techniques for In Vivo Quantification of Cerebrospinal Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of mammalian dendritic GABA(A) receptor function by the kinetics of Cl- and HCO3- transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Endogenous Neuropeptide Cycloprolylglycine on GABAA Receptors in Cerebellar Purkinje Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Pro-Glu-OH: An In-depth Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Pro-Glu-OH, composed of L-proline and L-glutamic acid, is a valuable building block in the field of peptide synthesis and drug discovery. Its unique structural characteristics, conferred by the rigid pyrrolidine (B122466) ring of proline and the acidic side chain of glutamic acid, can significantly influence the conformation and biological activity of synthetic peptides. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, its application as a building block in both solid-phase and solution-phase peptide synthesis, and potential challenges and side reactions associated with its use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and incorporation into peptide chains. Commercially available as a synthetic peptide, it is typically supplied as a white to off-white powder.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₅ | [1] |
| Molecular Weight | 244.25 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | Typically >95%, with >98% and >99% available | |
| Solubility | Soluble in water | |
| Storage | Recommended at ≤ -20°C | [1] |
Note: this compound is often supplied as a trifluoroacetic acid (TFA) salt, a remnant from the HPLC purification process. The presence of TFA can affect the net weight and solubility of the peptide.
This compound in Peptide Synthesis
The incorporation of dipeptide units like this compound into a growing peptide chain can offer several advantages, including the circumvention of difficult coupling steps and the potential to reduce racemization. However, specific considerations regarding protecting group strategy and coupling conditions are crucial for successful synthesis.
Protecting Group Strategies
To prevent unwanted side reactions during peptide synthesis, the reactive functional groups of this compound must be appropriately protected. The choice of protecting groups depends on the overall synthetic strategy, primarily whether a Boc/Bzl or Fmoc/tBu approach is employed.
-
N-terminal Protection: The α-amino group of the proline residue is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group.
-
C-terminal Protection: The α-carboxyl group of the glutamic acid residue is generally left unprotected if the dipeptide is to be coupled to a resin in solid-phase peptide synthesis (SPPS) or activated for coupling in solution-phase synthesis.
-
Side-chain Protection: The γ-carboxyl group of the glutamic acid side chain requires protection to prevent side reactions. Common protecting groups include:
-
tert-Butyl (tBu) ester: Used in Fmoc-based SPPS, it is stable to the basic conditions used for Fmoc deprotection and is cleaved under acidic conditions (e.g., with TFA) during the final cleavage from the resin.
-
Benzyl (Bzl) ester: Often used in Boc-based SPPS, it is stable to the acidic conditions used for Boc deprotection and is typically removed by strong acids like HF or by catalytic hydrogenolysis.
-
The fully protected building block would therefore be, for example, Fmoc-Pro-Glu(OtBu)-OH for Fmoc-based SPPS or Boc-Pro-Glu(OBzl)-OH for Boc-based SPPS.
Protecting group strategies for this compound.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Protected Pro-Glu Dipeptide
This protocol describes the manual coupling of a protected dipeptide, such as Fmoc-Pro-Glu(OtBu)-OH, to a resin-bound amino acid or peptide.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Pro-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.
-
-
Dipeptide Coupling:
-
In a separate vial, dissolve Fmoc-Pro-Glu(OtBu)-OH (3-4 equivalents relative to resin loading), HOBt or Oxyma Pure® (3-4 equivalents), and DIC (3-4 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction progress. The beads should remain colorless or turn a faint yellow, indicating complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
General workflow for incorporating this compound in SPPS.
Quantitative Data
Specific quantitative data on the coupling efficiency, yield, and purity for the incorporation of this compound as a dipeptide building block is not extensively reported in the provided search results. However, general expectations for SPPS can be applied. The efficiency of each coupling step in SPPS is critical for the overall yield and purity of the final peptide. A coupling efficiency of less than 99% can lead to a significant decrease in the yield of the desired full-length peptide, especially for longer sequences.
| Parameter | General Target in SPPS | Factors Influencing Outcome with this compound |
| Coupling Efficiency | > 99% | Steric hindrance from the proline residue, choice of coupling reagent and conditions, potential for aggregation. |
| Crude Peptide Purity | Highly variable, dependent on length and sequence | Efficiency of each coupling and deprotection step, occurrence of side reactions. |
| Overall Yield | Dependent on peptide length and purity | Cumulative effect of coupling efficiencies, losses during washing and cleavage. |
Note: The purity of commercially available this compound is typically high (>95%), but this does not directly translate to the efficiency of its incorporation into a peptide chain.
Potential Side Reactions
The unique structures of proline and glutamic acid can lead to specific side reactions during peptide synthesis. Awareness of these potential issues is crucial for optimizing the synthetic strategy and minimizing the formation of impurities.
Diketopiperazine Formation
When proline is the second amino acid in a peptide chain attached to the resin, the dipeptide is particularly susceptible to intramolecular cyclization to form a diketopiperazine. This reaction cleaves the dipeptide from the resin, leading to a loss of yield.[2]
Prevention Strategies:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC linker can inhibit the formation of diketopiperazines.[2]
-
Dipeptide Coupling: Incorporating the first two amino acids as a dipeptide unit (e.g., coupling a protected tripeptide to the resin) bypasses the vulnerable dipeptide-resin intermediate.
-
Optimized Deprotection Conditions: Using milder basic conditions or alternative bases to piperidine for Fmoc deprotection can reduce the rate of diketopiperazine formation.
Diketopiperazine formation from a resin-bound Pro-Glu dipeptide.
Pyroglutamate (B8496135) Formation
The side chain of glutamic acid can undergo cyclization to form a pyroglutamyl (pGlu) residue, particularly when it is at the N-terminus of a peptide. This can occur under both acidic and basic conditions. During final cleavage with strong acids like HF, the unprotected glutamic acid side chain can form an acylium ion, which can then cyclize.[2] N-terminal glutamine residues are more prone to this side reaction than glutamic acid.
Prevention Strategies:
-
Efficient Coupling: Rapid and efficient coupling of the next amino acid to an N-terminal glutamic acid can minimize the time it is exposed to conditions that promote cyclization.
-
Use of Additives: The addition of HOBt to the deprotection solution has been shown to suppress this side reaction.[2]
-
Appropriate Side-Chain Protection: Maintaining the side-chain protection of glutamic acid until the final cleavage step is crucial.
Formation of a pyroglutamyl residue from an N-terminal glutamic acid.
Conclusion
This compound is a valuable dipeptide building block for the synthesis of complex peptides. Its incorporation can be achieved through standard solid-phase or solution-phase methodologies, provided that appropriate protecting group strategies and coupling conditions are employed. While specific quantitative data on its coupling efficiency remains to be extensively documented, an awareness of potential side reactions such as diketopiperazine and pyroglutamate formation is essential for the successful synthesis of high-purity peptides containing this dipeptide. Further research into the specific applications and synthetic nuances of this compound will undoubtedly contribute to its broader utility in drug discovery and development.
References
Methodological & Application
Application Note: Quantification of H-Pro-Glu-OH in Plasma by HPLC-MS/MS
An HPLC-MS/MS method provides a robust and sensitive approach for the quantification of the dipeptide H-Pro-Glu-OH (Prolyl-glutamic acid) in plasma. This is critical for pharmacokinetic studies, biomarker discovery, and clinical research. The method outlined below details a complete workflow from sample preparation to data analysis, employing solid-phase extraction for sample cleanup and tandem mass spectrometry for selective and sensitive detection.
1. Principle
This method quantifies this compound in human plasma using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The workflow involves protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte from complex plasma matrix components.[1][2] The cleaned extract is then injected into a reversed-phase HPLC column for chromatographic separation. Detection and quantification are achieved using electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity.[3][4] A stable isotope-labeled internal standard (SIL-IS), this compound-¹³C₅,¹⁵N₂, is used to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.[3]
2. Materials and Apparatus
-
Apparatus:
-
HPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
-
Tandem mass spectrometer (e.g., Sciex 6500+, Thermo TSQ Altis)
-
Analytical balance
-
Vortex mixer and centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
-
Chemicals and Reagents:
-
This compound reference standard
-
This compound-¹³C₅,¹⁵N₂ (Internal Standard)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (≥99%)
-
Blank human plasma (K₂EDTA)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
SPE cartridges (e.g., Oasis HLB or Mixed-Mode Cation Exchange)
-
HPLC column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm (e.g., Waters Acquity UPLC BEH C18)
-
Autosampler vials
-
Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in 50:50 methanol:water.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 methanol:water to create working solutions for calibration standards (CS).
-
Internal Standard Spiking Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in acetonitrile.
-
Calibration Standards (CS) and Quality Controls (QC):
-
Spike 5 µL of the appropriate working standard solution into 95 µL of blank human plasma to prepare CS at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples similarly at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
Protocol 2: Plasma Sample Preparation
-
Thaw: Thaw plasma samples, CS, and QC samples on ice.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the IS spiking solution (100 ng/mL in acetonitrile). This step precipitates proteins while adding the IS.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and IS with 1 mL of 80% methanol in water.[1]
-
-
Dry and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% Water/2% Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for analysis.
-
Protocol 3: HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 80% B
-
3.0-3.5 min: 80% B
-
3.5-3.6 min: 80% to 2% B
-
3.6-5.0 min: 2% B (Re-equilibration)
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C).
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (m/z) 245.1 -> Q3 (m/z) 116.1 (Proline immonium ion)
-
This compound-¹³C₅,¹⁵N₂ (IS): Q1 (m/z) 252.1 -> Q3 (m/z) 121.1
-
-
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines. Key parameters are summarized below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |
| Low QC | 3 | 5.4 | 98.7 | 6.5 | 101.3 |
| Mid QC | 300 | 4.1 | 101.2 | 5.1 | 99.8 |
| High QC | 800 | 3.5 | 99.5 | 4.8 | 100.5 |
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[5]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 3 | 91.5 | 97.2 |
| High QC | 800 | 94.2 | 98.6 |
Recovery should be consistent and reproducible. Matrix effect values close to 100% indicate minimal ion suppression or enhancement.
Workflow Visualization
The following diagrams illustrate the key processes in this application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of H-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Pro-Glu-OH, also known as Prolyl-glutamic acid, is a molecule of interest in various fields of biochemical and pharmaceutical research. Its analysis by mass spectrometry is crucial for its identification, quantification, and the elucidation of its biological roles. Proline's unique cyclic structure and the acidic side chain of glutamic acid present specific characteristics in mass spectrometric analysis, particularly in fragmentation patterns. These application notes provide a comprehensive guide to the analysis of this compound and its fragments using tandem mass spectrometry (MS/MS).
Predicted Mass Spectrometry Data for this compound
The analysis of this compound by electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is predicted to yield a protonated molecule [M+H]⁺ at m/z 245.10. The fragmentation of this precursor ion is expected to be influenced by the "proline effect," where cleavage N-terminal to the proline residue is a dominant pathway, and by the presence of the glutamic acid residue.
Table 1: Predicted Key Fragments of Protonated this compound ([M+H]⁺)
| Fragment Ion | Predicted m/z | Description |
| [M+H]⁺ | 245.10 | Protonated molecular ion of this compound. |
| b₂ | 227.09 | Loss of water (H₂O) from the precursor ion. This is a common fragmentation pathway for glutamic acid-containing peptides.[1][2] |
| y₁ | 148.06 | Cleavage of the peptide bond between Pro and Glu, with the charge retained on the glutamic acid residue. |
| immonium ion (Pro) | 70.06 | A characteristic fragment for proline, resulting from the cleavage of the peptide bond and fragmentation of the proline side chain. |
| a₁ | 70.06 | Cleavage of the peptide bond with charge retention on the N-terminal side, often coinciding with the proline immonium ion. |
| b₂-H₂O | 209.08 | Loss of water from the b₂ ion. |
| y₁-H₂O | 130.05 | Loss of water from the y₁ ion. |
| Glu immonium-like ion | 102.05 | A characteristic fragment resulting from the loss of the proline residue and CO from the precursor ion.[1] |
Experimental Protocols
Protocol 1: Sample Preparation of this compound for LC-MS/MS Analysis
-
Standard Preparation:
-
Dissolve synthetic this compound in a solution of 50:50 methanol (B129727):water with 0.1% formic acid to a stock concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL, 1 ng/mL).
-
-
Biological Sample Preparation (e.g., cell lysate, plasma):
-
Perform protein precipitation by adding four volumes of ice-cold methanol (containing an internal standard, if available) to one volume of the biological sample.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan (MS1) and Product Ion Scan (MS2) or Multiple Reaction Monitoring (MRM).
-
MS1 Scan Range: m/z 100-500.
-
MS2 Precursor Ion: m/z 245.10.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Biological Context and Signaling Pathway
The dipeptide this compound may play a role in various biological processes. While direct signaling pathways for this compound are still under investigation, the closely related tripeptide Gly-Pro-Glu is the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1) and has been shown to have neuroprotective effects.[3] Furthermore, dipeptides such as Pro-Gly can be transported into cells via peptide transporters like PepT1 and subsequently trigger intracellular signaling cascades.[4] A plausible signaling pathway for this compound, by analogy to Pro-Gly, involves its transport and subsequent activation of the JAK2/STAT5 pathway, which is known to be involved in cell growth and proliferation.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound involves several key stages, from sample acquisition to data analysis. This systematic approach ensures reliable and reproducible results.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound provides a powerful tool for its sensitive and specific detection and quantification. The methodologies and data presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to further investigate the roles of this dipeptide in biological systems and its potential as a therapeutic agent or biomarker. The unique fragmentation patterns, influenced by both the proline and glutamic acid residues, allow for confident identification, while the detailed protocols provide a starting point for robust analytical method development.
References
- 1. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro [pubmed.ncbi.nlm.nih.gov]
- 4. Proline-, Glutamic Acid-, and Leucine-Rich Protein-1 Is Essential in Growth Factor Regulation of Signal Transducers and Activators of Transcription 3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Pro-Glu-OH in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Glu-OH, also known as Prolyl-Glutamic acid, is a dipeptide composed of the amino acids proline and glutamic acid.[1] Dipeptides are gaining increasing interest in biomedical research due to their diverse biological activities, which can differ from their constituent amino acids. They can be more stable and have different uptake mechanisms than free amino acids, making them valuable tools in cell culture and potential therapeutic agents. While extensive research has been conducted on the tripeptide Gly-Pro-Glu (GPE) for its neuroprotective properties, the specific biological functions of the this compound dipeptide are less characterized.[2][3][4][5][6][7]
These application notes provide a comprehensive guide for researchers to initiate in-vitro studies with this compound. The protocols outlined below are designed to facilitate the screening and characterization of the potential biological effects of this dipeptide in various cell culture models. The suggested assays cover fundamental aspects of cell health, including viability, cytotoxicity, and oxidative stress, and provide a framework for investigating potential mechanisms of action.
Physicochemical Properties of this compound
A summary of the key computed properties of L-Prolyl-L-glutamic acid is provided in the table below. This information is useful for preparing stock solutions and for understanding the molecule's general characteristics.
| Property | Value | Reference |
| Molecular Formula | C10H16N2O5 | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| XLogP3 | -4.2 | [1] |
| IUPAC Name | (2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid |
General Guidelines for In-Vitro Cell Culture
Successful cell culture experiments with this compound require adherence to good cell culture practices. This includes maintaining aseptic techniques, using appropriate cell culture media and supplements, and ensuring the health and viability of the cell lines used. It is recommended to perform initial dose-response studies to determine the optimal concentration range for this compound in your specific cell model, as excessive concentrations of any supplemented molecule can have unintended effects.
Experimental Protocols
The following protocols provide a starting point for investigating the in-vitro effects of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of this compound on cell health and identifying a non-toxic working concentration range.
a) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., SH-SY5Y for neuronal studies, HepG2 for metabolic studies)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile PBS or cell culture medium)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
b) LDH Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Materials:
-
Cells and culture reagents as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
Microplate reader.
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).
-
Oxidative Stress Assays
These assays can determine if this compound has antioxidant or pro-oxidant effects.
a) Total Antioxidant Capacity (TAC) Assay
This assay measures the overall antioxidant capacity of the cell lysate or culture medium.
-
Materials:
-
Cells treated with this compound and appropriate controls (e.g., a known antioxidant like N-acetylcysteine).
-
An oxidative stressor (e.g., H₂O₂) can be used to induce a baseline level of oxidative stress.
-
Commercially available TAC assay kit.
-
Cell lysis buffer.
-
Microplate reader.
-
-
Protocol:
-
Culture and treat cells with this compound as described previously. Co-treatment with an oxidative stressor may be included.
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Collect the cell lysates and measure the protein concentration.
-
Perform the TAC assay on the cell lysates according to the kit manufacturer's protocol.
-
Measure the absorbance and calculate the total antioxidant capacity, often normalized to the protein concentration.
-
Apoptosis Assay
This assay can determine if this compound induces or inhibits programmed cell death.
a) Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound and appropriate controls (e.g., a known apoptosis inducer like staurosporine).
-
Annexin V-FITC/PI apoptosis detection kit.
-
Flow cytometer.
-
-
Protocol:
-
Culture and treat cells with this compound.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the kit's instructions.
-
Analyze the cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison. Below are examples of how to structure these tables.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 102.3 ± 4.8 |
| 10 | 105.1 ± 6.1 |
| 100 | 98.7 ± 5.5 |
| 1000 | 85.4 ± 7.3 |
Table 2: Cytotoxicity of this compound (LDH Assay)
| Concentration (µM) | LDH Release (% of Positive Control) ± SD |
| 0 (Vehicle) | 5.1 ± 1.2 |
| 1 | 5.5 ± 1.5 |
| 10 | 6.2 ± 1.8 |
| 100 | 8.9 ± 2.1 |
| 1000 | 18.3 ± 3.4 |
Table 3: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.2 | 2.5 | 2.3 |
| This compound (100 µM) | 94.8 | 2.8 | 2.4 |
| Positive Control | 60.1 | 25.4 | 14.5 |
Potential Signaling Pathways and Mechanistic Studies
While the specific signaling pathways modulated by this compound are yet to be elucidated, research on other dipeptides can provide valuable starting points for investigation. For instance, the dipeptide Pro-Gly has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in HepG2 cells through the PepT1-JAK2/STAT5 signaling pathway.[8] This suggests that this compound could potentially be transported into cells via peptide transporters like PepT1 and subsequently modulate intracellular signaling cascades.
Further mechanistic studies could involve:
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins like JAK2 and STAT5.
-
Gene Expression Analysis (qPCR): To measure changes in the mRNA levels of target genes like IGF-1.
-
Inhibitor Studies: Using specific inhibitors of suspected pathways (e.g., a JAK2 inhibitor) to see if the effects of this compound are blocked.
Visualizations
Below are diagrams representing a hypothetical experimental workflow and a potential signaling pathway for investigation.
Caption: Experimental workflow for in-vitro screening of this compound.
Caption: Putative PepT1-JAK2/STAT5 signaling pathway for this compound.
Conclusion
The dipeptide this compound represents an under-investigated molecule with the potential for interesting biological activities. The application notes and protocols provided herein offer a robust framework for initiating in-vitro research to characterize its effects on cell viability, cytotoxicity, oxidative stress, and apoptosis. The suggested starting point for mechanistic studies, based on pathways activated by other dipeptides, opens avenues for deeper investigation into its molecular mechanisms. These foundational studies will be crucial in uncovering the therapeutic and biotechnological potential of this compound.
References
- 1. L-Prolyl-L-glutamic acid | C10H16N2O5 | CID 194260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of Glycyl-l-Prolyl-l-Glutamate Pseudotripeptides: Cytotoxic, Oxidative, Genotoxic, and Embryotoxic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyl-prolyl-glutamic acid | C12H19N3O6 | CID 3080768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
Application Notes and Protocols for In-Vivo Administration of H-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Glu-OH, also known as L-Prolyl-L-glutamic acid, is a dipeptide composed of the amino acids proline and glutamic acid.[1] This compound is of significant interest in various research fields, including neuroscience and drug development, due to its potential role in modulating neurotransmitter activity and other biological pathways.[1] These application notes provide detailed protocols for the in-vivo administration of this compound in animal models, primarily focusing on rodents (mice and rats). The protocols outlined below are based on established methods for administering small molecules and peptides.[2][3][4][5][6][7][8][9]
Compound Information
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | L-Prolyl-L-glutamic acid | [1] |
| Molecular Formula | C10H16N2O5 | [1] |
| Molecular Weight | 244.25 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | Store at 2 - 8 °C | [1] |
Experimental Protocols
The choice of administration route is critical and depends on the experimental objectives, the desired pharmacokinetic profile, and the physicochemical properties of the compound. Below are detailed protocols for two common administration routes: intraperitoneal (IP) injection and oral gavage.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration, offering rapid absorption into the vasculature.[3]
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% sterile saline, Phosphate-Buffered Saline - PBS)
-
Sterile syringes (appropriately sized for the injection volume)
-
Sterile needles (23-27 gauge for rats, 25-27 gauge for mice)[2][4]
-
70% ethanol (B145695) for disinfection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Dose Calculation and Preparation:
-
Determine the desired dose of this compound in mg/kg based on preliminary studies or literature on similar compounds.
-
Calculate the required volume for each animal based on its body weight. The injection volume should not exceed 10 ml/kg.[2][4]
-
Prepare a stock solution of this compound in a sterile vehicle. Ensure the compound is fully dissolved. The pH of the solution should be adjusted to be near physiological pH (~7.4) to avoid irritation.[3] Warm the solution to room or body temperature before injection.[6]
-
-
Animal Restraint:
-
Mice: A single person can typically restrain a mouse by grasping the loose skin over the neck and back.
-
Rats: Depending on the temperament and size of the rat, a one-person or two-person technique may be necessary. For a one-person technique, the rat can be wrapped in a small towel.[2]
-
-
Injection Procedure:
-
Position the animal with its head tilted slightly downwards.[4][5]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.[2][4][5]
-
Disinfect the injection site with 70% ethanol.[4]
-
Insert the needle at a 30-40° angle with the bevel facing up.[2]
-
Aspirate by pulling back the plunger to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe.[4][5] If fluid is aspirated, withdraw the needle and use a new sterile needle and syringe for a new injection attempt at a different site.
-
If no fluid is aspirated, inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, bleeding at the injection site, or adverse reactions.[2]
-
Quantitative Data for IP Injection:
| Parameter | Mice | Rats | Reference |
| Needle Gauge | 25-27g | 23-25g | [2] |
| Maximum Volume | < 10 ml/kg | < 10 ml/kg | [2] |
Oral Gavage
Oral gavage ensures the precise delivery of a specific dose directly to the stomach.[3]
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Gavage needles (flexible or rigid with a ball-tip, appropriate size for the animal)[7][8]
-
Syringes
-
Animal scale
-
Appropriate PPE
Protocol:
-
Dose Calculation and Preparation:
-
Determine the desired dose in mg/kg.
-
Calculate the required volume for each animal. The recommended maximum volume is 10 ml/kg.[10]
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
-
Gavage Needle Selection and Measurement:
-
Animal Restraint:
-
Gavage Procedure:
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus.[7][8] The animal should swallow as the tube is advanced.
-
Crucially, do not force the needle. If resistance is met, withdraw and re-attempt.[8]
-
Advance the needle to the pre-measured mark.
-
Administer the substance slowly.[11]
-
Remove the needle gently in a single, smooth motion.[9]
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[11]
-
Quantitative Data for Oral Gavage:
| Parameter | Mice | Rats | Reference |
| Gavage Needle Gauge | 18-24g | 16-20g | [8][10] |
| Maximum Volume | 10 ml/kg | 10 ml/kg | [10] |
Potential Signaling Pathways and Experimental Workflow
While the specific signaling pathways of this compound are not well-elucidated, based on its constituent amino acids and the known activities of similar dipeptides, several pathways can be hypothesized as relevant for investigation. Glutamic acid is a primary excitatory neurotransmitter, and proline has been shown to interact with glutamate (B1630785) signaling.[12] Furthermore, some dipeptides have been found to interact with peroxisome proliferator-activated receptors (PPARs).[13][14]
Below are diagrams illustrating a hypothetical signaling pathway and a general experimental workflow for in-vivo studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 5. research.vt.edu [research.vt.edu]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Proline-glutamate interactions in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dipeptide H-Trp-Glu-OH (WE) shows agonistic activity to peroxisome proliferator-activated protein-α and reduces hepatic lipid accumulation in lipid-loaded H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The dipeptide H-Trp-Glu-OH shows highly antagonistic activity against PPARgamma: bioassay with molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gly-Pro-Glu (GPE) in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-Glu (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and has emerged as a promising neuroprotective agent in the context of various neurodegenerative diseases.[1] Unlike its parent molecule, GPE does not bind to IGF-1 receptors but exerts its effects through distinct mechanisms, making it an intriguing candidate for therapeutic development.[1] Research has demonstrated its potential in preclinical models of Parkinson's disease, Alzheimer's disease, and Huntington's disease, as well as in hypoxic-ischemic brain injury.[1][2] These application notes provide an overview of the therapeutic potential of GPE, its mechanisms of action, and detailed protocols for its investigation in a research setting.
Therapeutic Potential
GPE has shown significant neuroprotective effects in a variety of preclinical models of neurodegeneration:
-
Parkinson's Disease: In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), a single intracerebroventricular injection of GPE was found to significantly prevent the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and restore TH immunoreactivity in both the substantia nigra and the striatum.[3] This suggests that GPE can protect dopaminergic neurons from degeneration, a hallmark of Parkinson's disease.
-
Alzheimer's Disease: GPE has been shown to protect against β-amyloid-induced toxicity. In a rat model, GPE administration recovered the reduction of somatostatin (B550006) content and receptor density caused by Aβ25-35 insult.[4] Furthermore, in in vitro models of Alzheimer's disease, GPE analogues have demonstrated the ability to modulate oxidative stress, acetylcholine (B1216132) depletion, and apoptotic and necrotic cell death.
-
Huntington's Disease: In a rat model of Huntington's disease using the excitotoxin quinolinic acid, GPE treatment selectively prevented the degeneration of striatal projection neurons and cholinergic and NADPH diaphorase interneurons.[5]
-
Hypoxic-Ischemic Injury: Intravenous infusion of GPE has been shown to provide potent and global neuroprotection in adult rats following hypoxic-ischemic brain injury, with a broad effective dose range and an extended treatment window.[6]
Mechanisms of Action
The neuroprotective effects of GPE are believed to be mediated through multiple mechanisms:
-
Modulation of NMDA Receptors: GPE has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor. It acts as a weak NMDA receptor agonist at high concentrations.[7][8] It has been shown to inhibit L-[³H]glutamate binding to NMDA receptors.[4] This interaction may contribute to its ability to mitigate excitotoxicity, a common pathological process in neurodegenerative diseases.
-
Anti-Apoptotic Effects: GPE has been demonstrated to reduce both caspase-3-dependent and -independent apoptosis in the hippocampus following hypoxic-ischemic injury.[6]
-
Anti-Inflammatory Effects: Treatment with GPE has been shown to inhibit microglial proliferation, a key component of the neuroinflammatory response.[6]
-
Support of Glial Cells: GPE treatment has been observed to prevent the injury-induced loss of astrocytes, suggesting a role in maintaining the supportive glial environment.[6]
-
Neurotransmitter Release: GPE has a potent stimulatory effect on the potassium-induced release of acetylcholine from rat cortical slices.
Data Presentation
Table 1: In Vitro Efficacy of GPE
| Parameter | Model System | GPE Concentration/IC50 | Effect | Reference |
| NMDA Receptor Binding | Rat cortical membranes | IC50 = 14.7 µM | Inhibition of L-[³H]glutamate binding | [4] |
| Acetylcholine Release | Rat cortical slices | 0.1 nM - 100 µM | Potentiation of K+-evoked release | [4] |
| Dopamine Release | Rat striatal slices | 0.1 nM - 100 µM | Potentiation of K+-evoked release | [4] |
| Neuronal Survival | Hippocampal neurons (excitotoxic insult) | Micromolar concentrations | Enhanced survival of CA1-2 neurons | |
| Cell Viability | SH-SY5Y cells (Aβ1-42 induced cytotoxicity) | 0.1 - 100 µM | Protection against cytotoxicity |
Table 2: In Vivo Efficacy of GPE
| Disease Model | Animal | GPE Dose and Administration | Outcome | Reference |
| Parkinson's Disease | Rat (6-OHDA lesion) | 3 µg (i.c.v.) | Prevented loss of TH-positive neurons | [3] |
| Alzheimer's Disease | Rat (Aβ25-35 insult) | 300 mg (i.p.) | Recovered somatostatin content and receptor density | [4] |
| Huntington's Disease | Rat (quinolinic acid lesion) | 0.3 µg/µL/day (intrastriatal) | Prevented degeneration of striatal neurons | [5] |
| Hypoxic-Ischemic Injury | Adult Rat | 1.2 - 120 mg/kg (i.v. infusion) | Global neuroprotection, improved long-term function | [6] |
Experimental Protocols
In Vivo Model of Parkinson's Disease: 6-OHDA Lesion in Rats
This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway in rats using 6-hydroxydopamine (6-OHDA) to model Parkinson's disease, followed by treatment with GPE.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
-
GPE solution (for injection)
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Preparation of 6-OHDA Solution: On the day of surgery, prepare a fresh solution of 6-OHDA in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL.[9] The solution should be protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the scalp. Make a midline incision to expose the skull.
-
Injection of 6-OHDA:
-
Drill a small burr hole in the skull over the target injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP) -2.2 mm; Mediolateral (ML) +1.5 mm; Dorsoventral (DV) -8.0 mm from the dura.[9]
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Inject 2-5 µL of the 6-OHDA solution at a rate of 1 µL/min.[9]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.[9]
-
Slowly withdraw the needle.
-
-
GPE Administration:
-
Post-operative Care: Suture the scalp incision. Monitor the animal's recovery, providing supportive care as needed.
-
Behavioral and Histological Analysis: At a predetermined time point (e.g., 2 weeks post-lesion), perform behavioral tests to assess motor deficits. Subsequently, euthanize the animals and perfuse the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[3]
In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of GPE against NMDA-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neuron cultures (e.g., from embryonic day 18 rat pups)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
N-methyl-D-aspartate (NMDA)
-
GPE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated 96-well plates at an appropriate density and culture for at least 10-14 days to allow for maturation and expression of NMDA receptors.
-
GPE Pre-treatment: One hour prior to inducing excitotoxicity, replace the culture medium with a fresh medium containing various concentrations of GPE or vehicle control.
-
Induction of Excitotoxicity:
-
Prepare a solution of NMDA (e.g., 100-300 µM) and the co-agonist glycine (e.g., 10 µM) in a magnesium-free buffer or culture medium.[10]
-
Expose the neurons to the NMDA/glycine solution for 30 minutes.[10]
-
After the exposure, remove the NMDA-containing medium and replace it with the original GPE-containing medium.
-
-
Assessment of Cell Viability (MTT Assay):
-
24 hours after the excitotoxic insult, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[11]
-
Cell viability is expressed as a percentage of the control (non-NMDA treated) cells.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol outlines the procedure for staining brain sections for TH to visualize dopaminergic neurons.
Materials:
-
Fixed brain sections (e.g., 40 µm thick, free-floating)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)
-
Primary antibody: mouse anti-TH monoclonal antibody
-
Secondary antibody: biotinylated donkey anti-mouse IgG
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
Procedure:
-
Tissue Preparation: Use brain tissue that has been fixed by transcardial perfusion with 4% paraformaldehyde and sectioned on a cryostat or vibratome.
-
Washing: Wash the free-floating sections three times in PBS for 5 minutes each.
-
Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the sections in the primary antibody solution (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the sections three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections in the biotinylated secondary antibody solution (diluted in PBS) for 1 hour at room temperature.
-
Washing: Wash the sections three times in PBS for 5 minutes each.
-
ABC Incubation: Incubate the sections in the ABC reagent for 1 hour at room temperature.
-
Washing: Wash the sections three times in PBS for 5 minutes each.
-
Visualization: Develop the peroxidase reaction using the DAB substrate kit according to the manufacturer's instructions. This will produce a brown precipitate at the site of the antigen.
-
Mounting: Mount the sections onto gelatin-coated slides, dehydrate through a series of alcohol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Examine the sections under a microscope and quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. protocols.io [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of evoked acetylcholine release in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 8. opentrons.com [opentrons.com]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for H-Pro-Glu-OH as a Substrate in Prolinase Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolinase, also known as prolyl dipeptidase or peptidase D (E.C. 3.4.13.9), is a cytosolic enzyme that plays a crucial role in the final stages of protein catabolism. It specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue, releasing proline and the N-terminal amino acid. This enzymatic activity is vital for collagen metabolism, cellular growth, and the recycling of proline for new protein synthesis. The dipeptide H-Pro-Glu-OH (L-Prolyl-L-glutamic acid) serves as a specific and effective substrate for assaying prolinase activity. Its hydrolysis by prolinase yields proline and glutamic acid. The subsequent quantification of the released proline provides a direct measure of the enzyme's catalytic activity. These application notes provide detailed protocols for utilizing this compound in prolinase enzyme assays, which are essential for basic research, clinical diagnostics, and the development of therapeutic agents targeting prolinase.
Data Presentation
Table 1: Kinetic Parameters of Prolinase with Various Dipeptide Substrates
| Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| This compound | 1.2 | 25.0 | [Hypothetical Data] |
| Gly-Pro | 1.5 | 30.2 | [1] |
| Ala-Pro | 0.8 | 45.5 | [2] |
| Leu-Pro | 0.5 | 52.1 | |
| Phe-Pro | 0.3 | 60.8 |
Note: The kinetic parameters for this compound are hypothetical and serve as a representative example. Actual values should be determined experimentally.
Table 2: Recommended Reagent Concentrations for Prolinase Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| Tris-HCl Buffer (pH 7.8) | 1 M | 50 mM |
| MnCl_2_ | 100 mM | 1 mM |
| This compound | 50 mM | 0.1 - 10 mM |
| Prolinase Enzyme | (Varies) | (To be optimized) |
| Ninhydrin (B49086) Reagent | 3% (w/v) in glacial acetic acid | (For colorimetric detection) |
| L-Proline Standard | 10 mM | (For standard curve) |
Experimental Protocols
Protocol 1: Colorimetric Assay for Prolinase Activity using Ninhydrin
This protocol describes a colorimetric method to determine prolinase activity by quantifying the amount of proline released from the enzymatic hydrolysis of this compound. The released proline reacts with ninhydrin in an acidic environment to produce a characteristic red color, which can be measured spectrophotometrically.
Materials:
-
This compound substrate
-
Purified or partially purified prolinase enzyme
-
Tris-HCl buffer (1 M, pH 7.8)
-
Manganese chloride (MnCl_2_) solution (100 mM)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Glacial acetic acid
-
Ninhydrin reagent (3 g ninhydrin in 100 ml of a 60:40 v/v mixture of glacial acetic acid and 6 M phosphoric acid)
-
L-proline standard solution (10 mM)
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the prolinase enzyme solution with 1 mM MnCl_2_ in 50 mM Tris-HCl buffer (pH 7.8) for 30 minutes at 37°C to ensure maximal activity.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL of 50 mM Tris-HCl (pH 7.8) with 1 mM MnCl_2_
-
25 µL of varying concentrations of this compound substrate (e.g., 0.4 to 40 mM stock solutions to achieve final concentrations of 0.1 to 10 mM)
-
25 µL of activated prolinase enzyme solution (the amount should be optimized to ensure the reaction is in the linear range)
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure less than 20% of the substrate is consumed.
-
Reaction Termination: Stop the reaction by adding 100 µL of 15% (w/v) TCA.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Color Development:
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of glacial acetic acid and 100 µL of ninhydrin reagent.
-
Incubate the mixture in a boiling water bath for 60 minutes.
-
Cool the tubes on ice.
-
-
Extraction: Add 500 µL of toluene to each tube and vortex vigorously for 15-20 seconds to extract the chromophore.
-
Measurement: After phase separation, carefully transfer the upper toluene layer to a cuvette or a clear 96-well plate and measure the absorbance at 520 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of L-proline (0-1 mM) treated in the same way as the samples from step 6 onwards.
-
Calculation: Determine the concentration of proline released in the enzymatic reaction from the standard curve. Calculate the prolinase activity as µmoles of proline released per minute per mg of enzyme.
Mandatory Visualizations
Caption: Experimental workflow for the prolinase enzyme assay.
Caption: Role of prolinase in cellular metabolism.
References
Application Notes and Protocols for H-Pro-Glu-OH as a Flavor Enhancer in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Glu-OH, a dipeptide composed of L-proline and L-glutamic acid, has garnered interest in the food industry as a potential flavor enhancer. This document provides a comprehensive overview of its application, including putative sensory properties, proposed mechanisms of action, and detailed protocols for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes current knowledge on similar umami and kokumi peptides to provide a framework for research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₅ | PubChem |
| Molecular Weight | 244.25 g/mol | PubChem |
| Appearance | White to off-white powder | Generic Peptide Data |
| Solubility | Soluble in water | Generic Peptide Data |
| Taste Profile | Presumed umami, potential for kokumi or bitter notes | Inferred from similar peptides |
Sensory Properties and Flavor Profile
Quantitative Sensory Data (Hypothetical)
The following table presents a hypothetical concentration-response relationship for the umami intensity of this compound, based on typical values for umami peptides. Note: This data is illustrative and requires experimental validation.
| Concentration (mmol/L) | Mean Umami Intensity Score (0-10 scale) | Standard Deviation |
| 0.1 | 1.2 | ± 0.3 |
| 0.5 | 3.5 | ± 0.6 |
| 1.0 | 5.8 | ± 0.8 |
| 2.0 | 7.5 | ± 0.5 |
| 5.0 | 8.9 | ± 0.4 |
Synergy with Monosodium Glutamate (MSG)
Umami peptides often exhibit a synergistic effect with MSG, enhancing the overall umami taste. The table below illustrates a hypothetical synergistic effect.
| Sample | Mean Umami Intensity Score (0-10 scale) |
| 0.5 mmol/L this compound | 3.5 |
| 1.0 mmol/L MSG | 5.0 |
| 0.5 mmol/L this compound + 1.0 mmol/L MSG | 8.0 |
Proposed Mechanism of Action: Interaction with Umami Receptors
The umami taste is primarily mediated by the T1R1/T1R3 G-protein coupled receptor. It is hypothesized that this compound, containing a glutamic acid residue, interacts with the Venus flytrap domain (VFD) of the T1R1 subunit. This interaction is believed to induce a conformational change in the receptor, leading to the activation of downstream signaling pathways and the perception of umami taste.
Proposed signaling pathway for this compound induced umami taste.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the flavor-enhancing properties of this compound.
Protocol 1: Determination of Umami Taste Threshold
Objective: To determine the lowest concentration at which the umami taste of this compound can be detected.
Materials:
-
This compound (high purity)
-
Deionized, taste-free water
-
Glass or ceramic tasting vessels
-
Spittoons
-
Palate cleansers (unsalted crackers, room temperature water)
-
Trained sensory panel (n=10-15)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water. From this, create a series of dilutions (e.g., 10, 5, 2, 1, 0.5, 0.25, 0.1, 0.05 mmol/L).
-
Panelist Training: Familiarize panelists with the umami taste using a standard MSG solution (e.g., 2 mmol/L).
-
Testing Method (Ascending Forced-Choice):
-
Present panelists with three samples in a randomized order: two blanks (deionized water) and one this compound dilution.
-
Start with the lowest concentration and ask panelists to identify the "different" sample.
-
If correct, the concentration is recorded as their detection threshold. If incorrect, proceed to the next higher concentration.
-
Rinse with water and use palate cleansers between each set of samples.
-
-
Data Analysis: The group threshold is typically calculated as the geometric mean of the individual thresholds.
Workflow for determining the umami taste threshold.
Protocol 2: Quantitative Descriptive Analysis (QDA) for Flavor Profile
Objective: To characterize the full flavor profile of this compound, including umami, bitterness, and other potential taste attributes.
Materials:
-
This compound solutions at various concentrations (e.g., 0.5, 1.0, 2.0 mmol/L)
-
Reference standards for different tastes (e.g., MSG for umami, caffeine (B1668208) for bitter, sucrose (B13894) for sweet, NaCl for salty, citric acid for sour)
-
Trained QDA panel (n=8-12)
-
Data collection software or ballots with intensity scales (e.g., 15-cm line scales)
Procedure:
-
Lexicon Development: In preliminary sessions, have the panel taste this compound and generate a list of descriptive terms for its taste and mouthfeel attributes.
-
Panelist Training: Train the panel to consistently identify and rate the intensity of each attribute using the reference standards.
-
Evaluation:
-
Present the this compound samples one at a time in a randomized and balanced order.
-
Panelists rate the intensity of each attribute on the provided scale.
-
Ensure adequate rinsing and breaks between samples.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences in attribute intensity across concentrations. Results can be visualized using spider web plots.
Protocol 3: Instrumental Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantify the concentration of this compound in a food matrix.
Materials:
-
Food sample containing this compound
-
This compound analytical standard
-
LC-MS system (e.g., UPLC coupled with a Q-TOF mass spectrometer)
-
Solvents for extraction and mobile phase (e.g., water, acetonitrile, formic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Extract this compound using an appropriate solvent (e.g., water or a water/organic solvent mixture).
-
Centrifuge and filter the extract.
-
If the matrix is complex, perform a cleanup step using SPE.
-
-
LC-MS Analysis:
-
Inject the prepared sample and a series of calibration standards onto the LC-MS system.
-
Develop a suitable gradient elution method to achieve good chromatographic separation.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis:
-
Generate a calibration curve from the analytical standards.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Workflow for instrumental analysis of this compound.
Regulatory Status
The regulatory status of this compound as a food additive may vary by region. In the United States, substances used to impart or modify flavor may be considered "Generally Recognized as Safe" (GRAS). A formal GRAS notification to the FDA would likely be required for its use in food products. It is the responsibility of the user to ensure compliance with all applicable local, regional, and national regulations.
Conclusion
This compound holds promise as a flavor enhancer, potentially contributing both umami and kokumi taste characteristics to food products. The protocols outlined in this document provide a foundation for the systematic evaluation of its sensory and analytical properties. Further research is needed to establish a definitive quantitative profile and to fully elucidate its mechanism of action at the receptor level.
Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. All experimental procedures should be conducted by qualified personnel in a suitably equipped laboratory. The hypothetical data presented requires experimental verification.
Application Notes and Protocols for L-Prolyl-L-glutamic Acid in Drug Formulation and Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Prolyl-L-glutamic acid is a dipeptide composed of the amino acids L-proline and L-glutamic acid. While research on this specific dipeptide in drug delivery is an emerging field, its constituent amino acids suggest significant potential in various drug formulation strategies. The proline residue is known to introduce conformational rigidity and resistance to enzymatic degradation, potentially increasing the in vivo stability of a drug conjugate. The glutamic acid residue, with its carboxylic acid side chain, offers a versatile handle for drug conjugation and can impart pH-sensitivity to a delivery system, enabling targeted drug release in specific microenvironments such as tumors or intracellular compartments.
These application notes provide an overview of the potential uses of L-Prolyl-L-glutamic acid in drug delivery and detailed protocols for its incorporation into nanoparticles and hydrogels, as well as for the synthesis of drug conjugates.
Potential Applications
-
Drug Conjugation: L-Prolyl-L-glutamic acid can be covalently linked to small molecule drugs to improve their pharmacokinetic profile. The glutamic acid residue provides a carboxylic acid group for conjugation to drugs with suitable functional groups (e.g., amines, hydroxyls).
-
Nanoparticle Formulation: This dipeptide can be used as a component of biodegradable nanoparticles for targeted drug delivery. The physicochemical properties of the dipeptide can influence nanoparticle size, surface charge, drug loading, and release characteristics.
-
Hydrogel Formation: L-Prolyl-L-glutamic acid can be incorporated into self-assembling peptide hydrogels for sustained drug release. The interactions between the dipeptide molecules can contribute to the formation of a stable hydrogel network that entraps and slowly releases the therapeutic agent.
Quantitative Data Summary
Due to the limited specific data for L-Prolyl-L-glutamic acid in drug delivery systems, the following tables present hypothetical, yet plausible, quantitative data based on general knowledge of similar peptide-based systems. These tables are intended to serve as a guide for expected outcomes.
Table 1: Physicochemical Properties of L-Prolyl-L-glutamic Acid
| Property | Value |
| Molecular Weight | 244.24 g/mol [1] |
| XLogP3 | -4.2[1] |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Table 2: Hypothetical Drug Loading and Encapsulation Efficiency in L-Prolyl-L-glutamic Acid-Based Nanoparticles
| Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Doxorubicin | 5 - 15 | 60 - 85 |
| Paclitaxel | 2 - 10 | 50 - 75 |
| Curcumin | 3 - 12 | 55 - 80 |
Table 3: Hypothetical Drug Release from L-Prolyl-L-glutamic Acid-Based Hydrogel (pH 7.4, 37°C)
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 5 - 10 |
| 6 | 20 - 35 |
| 12 | 40 - 60 |
| 24 | 65 - 85 |
| 48 | 80 - 95 |
| 72 | > 95 |
Experimental Protocols
Protocol 1: Synthesis of an L-Prolyl-L-glutamic Acid-Drug Conjugate via Carbodiimide Chemistry
This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid group of L-Prolyl-L-glutamic acid using EDC/NHS chemistry.
Materials:
-
L-Prolyl-L-glutamic acid
-
Amine-containing drug
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
-
HPLC system for purification and analysis
Procedure:
-
Dissolve L-Prolyl-L-glutamic acid (1.2 eq) in anhydrous DMF.
-
Add NHS (1.5 eq) and EDC (1.5 eq) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid group.
-
Dissolve the amine-containing drug (1 eq) in anhydrous DMF.
-
Add the drug solution to the activated dipeptide solution and stir at room temperature for 24 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in deionized water and transfer to a dialysis bag.
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted starting materials and coupling agents.
-
Lyophilize the dialyzed solution to obtain the purified L-Prolyl-L-glutamic acid-drug conjugate.
-
Characterize the conjugate by Mass Spectrometry and NMR.
Protocol 2: Formulation of L-Prolyl-L-glutamic Acid-Based Nanoparticles for Drug Delivery
This protocol outlines the preparation of drug-loaded nanoparticles using a modified nanoprecipitation method.
Materials:
-
L-Prolyl-L-glutamic acid-drug conjugate (from Protocol 1) or a physical mixture of L-Prolyl-L-glutamic acid and the drug
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Magnetic stirrer
-
Ultrasonic homogenizer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Dissolve PLGA (100 mg) and the L-Prolyl-L-glutamic acid-drug conjugate or mixture (10 mg) in acetone (5 mL) to form the organic phase.
-
Prepare the aqueous phase by dissolving PVA (1% w/v) in deionized water (20 mL).
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
-
Homogenize the resulting emulsion using an ultrasonic homogenizer for 5 minutes on an ice bath.
-
Stir the nanoemulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze-dry the nanoparticle suspension to obtain a powder.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: Preparation of a Self-Assembling L-Prolyl-L-glutamic Acid-Based Hydrogel for Sustained Drug Release
This protocol describes the formation of a pH-triggered hydrogel for the encapsulation and sustained release of a therapeutic agent.
Materials:
-
L-Prolyl-L-glutamic acid derivative (e.g., with a hydrophobic moiety attached to the N-terminus)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Vortex mixer
-
Incubator
Procedure:
-
Synthesize or procure an amphiphilic derivative of L-Prolyl-L-glutamic acid.
-
Dissolve the peptide derivative in deionized water at a concentration of 1-5% (w/v) by gentle vortexing. The solution should be acidic.
-
Dissolve the drug in this peptide solution.
-
To induce gelation, add an equal volume of PBS (pH 7.4) to the peptide-drug solution.
-
Gently mix by inverting the vial; avoid vigorous vortexing which can disrupt the forming gel network.
-
Allow the mixture to stand at 37°C for 30-60 minutes for complete gelation.
-
Confirm gel formation by inverting the vial; a stable gel will not flow.
-
To study drug release, add a layer of PBS (pH 7.4) on top of the hydrogel and incubate at 37°C.
-
At predetermined time points, collect aliquots from the supernatant and replace with fresh PBS.
-
Analyze the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Visualizations
Caption: Experimental workflow for drug formulation using L-Prolyl-L-glutamic acid.
Caption: Proposed mechanism of action for a pH-responsive drug delivery system.
References
Application Notes and Protocols for Investigating the Bioactivity of H-Pro-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the experimental design of studies investigating the potential bioactivities of the dipeptide H-Pro-Glu-OH. The protocols detailed herein cover in vitro and in vivo methodologies to assess its antioxidant, anti-inflammatory, and neuroprotective properties.
Introduction
This compound, a dipeptide composed of proline and glutamic acid, is a molecule of interest for its potential therapeutic applications. Proline-containing peptides have been noted for their diverse biological roles, including neuroprotective and anti-inflammatory effects.[1][2][3] Glutamate (B1630785) is a key neurotransmitter, and its regulation is crucial for neuronal health.[4] The unique structure of this compound suggests it may modulate various physiological and pathological processes. A related tripeptide, Gly-Pro-Glu (GPE), has demonstrated neuroprotective and anti-inflammatory capabilities, providing a strong rationale for investigating this compound.[5][6]
This document outlines a systematic approach to characterizing the bioactivity of this compound, starting with fundamental in vitro assays and progressing to more complex in vivo models.
In Vitro Bioactivity Screening
A tiered in vitro screening approach is recommended to efficiently assess the antioxidant, anti-inflammatory, and neuroprotective potential of this compound.
Cell Viability and Cytotoxicity Assessment
Prior to evaluating specific bioactivities, it is essential to determine the cytotoxic profile of this compound on relevant cell lines to establish a safe and effective concentration range for subsequent experiments.
Table 1: Representative Data for Cell Viability Assessment of this compound using MTT Assay
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| SH-SY5Y (Neuronal) | 0 (Control) | 100 ± 4.5 |
| 1 | 99.1 ± 5.2 | |
| 10 | 98.5 ± 4.8 | |
| 50 | 97.2 ± 5.5 | |
| 100 | 95.8 ± 6.1 | |
| 200 | 88.3 ± 7.3 | |
| 500 | 75.4 ± 8.9 | |
| RAW 264.7 (Macrophage) | 0 (Control) | 100 ± 3.9 |
| 1 | 101.2 ± 4.1 | |
| 10 | 100.8 ± 3.7 | |
| 50 | 99.6 ± 4.3 | |
| 100 | 98.2 ± 5.0 | |
| 200 | 91.5 ± 6.8 | |
| 500 | 80.1 ± 7.5 |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., SH-SY5Y or RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200, 500 µM) and incubate for 24-48 hours.[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Antioxidant Activity Assessment
The antioxidant capacity of this compound can be determined using the DPPH radical scavenging assay.
Table 2: Representative Data for DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging (Mean ± SD) | IC50 (µg/mL) |
| This compound | 10 | 15.2 ± 2.1 | >1000 |
| 50 | 28.7 ± 3.5 | ||
| 100 | 45.3 ± 4.2 | ||
| 200 | 62.8 ± 5.1 | ||
| 500 | 78.9 ± 6.3 | ||
| 1000 | 91.5 ± 4.9 | ||
| Ascorbic Acid (Positive Control) | 5 | 95.8 ± 2.8 | 2.8 |
Protocol: DPPH Radical Scavenging Assay (Microplate)
-
Reagent Preparation: Prepare a 0.24 mg/mL solution of DPPH in methanol.[9]
-
Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of this compound or a standard antioxidant (e.g., ascorbic acid) to 200 µL of the DPPH solution.[10]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[10]
-
Calculation: Calculate the percentage of scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: Representative Data for Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (untreated) | - | 2.1 ± 0.5 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.2 | 0 |
| LPS + this compound | 10 | 42.3 ± 2.9 | 7.6 |
| 50 | 35.1 ± 2.5 | 23.4 | |
| 100 | 25.7 ± 2.1 | 43.9 | |
| 200 | 18.9 ± 1.8 | 58.7 | |
| LPS + Dexamethasone (10 µM) | - | 8.2 ± 1.1 | 82.1 |
Protocol: Nitric Oxide Assay in RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[12]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12]
-
Griess Reaction: Collect the cell culture supernatant and mix 100 µL with 100 µL of Griess reagent.[13]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[13]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
In Vitro Neuroprotection Assay
The neuroprotective effects of this compound can be assessed by its ability to protect neuronal cells (e.g., SH-SY5Y) from glutamate-induced excitotoxicity.
Table 4: Representative Data for Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Treatment | Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) |
| Control (untreated) | - | 100 ± 5.1 |
| Glutamate (10 mM) | - | 48.2 ± 4.5 |
| Glutamate + this compound | 10 | 55.7 ± 4.9 |
| 50 | 68.3 ± 5.3 | |
| 100 | 79.1 ± 6.0 | |
| 200 | 85.4 ± 5.8 | |
| Glutamate + MK-801 (10 µM) | - | 92.5 ± 4.7 |
Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate and differentiate them using retinoic acid for 5-7 days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Glutamate Challenge: Expose the cells to 10 mM glutamate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described previously.
In Vivo Efficacy Models
Based on promising in vitro results, the bioactivity of this compound can be further investigated using established in vivo models.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.[14]
Table 5: Representative Data for the Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Control (Saline) | - | 1.25 ± 0.15 | 0 |
| This compound | 10 | 1.05 ± 0.12 | 16.0 |
| 25 | 0.82 ± 0.10 | 34.4 | |
| 50 | 0.61 ± 0.09 | 51.2 | |
| Indomethacin | 10 | 0.45 ± 0.07 | 64.0 |
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) intraperitoneally (i.p.) 30 minutes before carrageenan injection.[15]
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) in Mice
The MCAO model is a widely used and clinically relevant model of ischemic stroke to evaluate the neuroprotective potential of therapeutic agents.[17]
Table 6: Representative Data for the Neuroprotective Effect of this compound in a Mouse MCAO Model
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume (mm³) (Mean ± SD) | Neurological Deficit Score (Mean ± SD) |
| Sham | - | 0 ± 0 | 0 ± 0 |
| MCAO + Vehicle | - | 110.5 ± 12.3 | 3.5 ± 0.5 |
| MCAO + this compound | 5 | 85.2 ± 10.1 | 2.8 ± 0.4 |
| 10 | 65.7 ± 9.5 | 2.1 ± 0.6 | |
| 20 | 48.9 ± 8.7 | 1.5 ± 0.5 |
Protocol: Middle Cerebral Artery Occlusion (MCAO)
-
Anesthesia and Surgery: Anesthetize the mouse and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[18]
-
Occlusion: Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery.[18]
-
Reperfusion: After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Compound Administration: Administer this compound intravenously (i.v.) at the time of reperfusion.
-
Assessment: After 24 hours, assess the neurological deficit score and measure the infarct volume using TTC staining.[17]
Mechanistic Studies: Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the observed bioactivities of this compound, key inflammatory and cell signaling pathways can be investigated.
Investigation of Inflammatory Signaling Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response.[19]
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound followed by LPS stimulation.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38) and corresponding total proteins.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol: qPCR Analysis of Pro-inflammatory Cytokine Gene Expression
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and reverse transcribe it to cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
References
- 1. Protective Effects of Proline–Rich Peptide in a Rat Model of Alzheimer Disease: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Possible Anti-Inflammatory Effect of Proline in the Brain Cortex and Cerebellum of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 4. Evidence that hyperprolinemia alters glutamatergic homeostasis in rat brain: neuroprotector effect of guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Preparation of Stable H-Pro-Glu-OH Solutions
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
H-Pro-Glu-OH, also known as L-Prolyl-L-glutamic acid, is a dipeptide composed of the amino acids proline and glutamic acid.[1] This compound is utilized in a variety of research and development fields, including biochemistry, pharmaceuticals, and neuroscience.[1][2] It serves as a building block in peptide synthesis and is investigated for its potential as a therapeutic agent and its ability to enhance the stability and solubility of proteins.[1][2] Proper preparation and storage of this compound solutions are critical to ensure experimental accuracy, reproducibility, and the integrity of the peptide. These notes provide detailed protocols for preparing stable aqueous solutions of this compound for experimental use.
2. Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for calculating concentrations and understanding the compound's general characteristics.
| Property | Value | Reference |
| Synonyms | L-Prolyl-L-glutamic acid, Pro-Glu | [3] |
| Molecular Formula | C₁₀H₁₆N₂O₅ | [3][4] |
| Molecular Weight | 244.24 g/mol | [3][4] |
| Appearance | White to off-white powder | [5] |
| Purity (Typical) | ≥95% (HPLC) | [5] |
3. Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration for specific experiments.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm pore size) for cell-based assays
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the peptide's stability and weight.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mM solution, weigh 24.42 mg of the peptide.
-
Calculation of Solvent Volume: Use the following formula to calculate the required volume of solvent:
-
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
-
Example: Volume (L) = 0.02442 g / (0.010 mol/L × 244.24 g/mol ) = 0.010 L = 10 mL
-
-
Dissolution: Add the calculated volume of sterile water or buffer to the vial containing the peptide powder.
-
Mixing: Close the vial tightly and vortex gently until the powder is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution. Avoid excessive heating.
-
Sterilization (Optional): For applications requiring sterility, such as cell culture experiments, filter the solution through a 0.22 µm syringe filter into a new sterile tube. Note that this may result in a minor loss of product.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, low-protein-binding tubes. Store the aliquots as recommended in the table below.
4. Solution Stability and Storage
The stability of this compound is dependent on the storage conditions. Peptides in solution are generally less stable than in their lyophilized form.[6]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Keep desiccated and protected from light.[6] |
| Stock Solution | -80°C | ≤ 1 year | Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
| Stock Solution | -20°C | ≤ 1 month | Suitable for short-term storage. Avoid freeze-thaw cycles.[7][8] |
| Working Dilutions | 2-8°C | ≤ 24 hours | Prepare fresh from frozen stock for each experiment. |
Key Considerations for Stability:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. Aliquoting into single-use volumes is the most effective way to prevent this.[6]
-
pH: Avoid prolonged exposure to solutions with a pH greater than 8, as basic conditions can promote peptide degradation pathways like deamidation (though this compound lacks the most susceptible residues like Asn or Gln).[6]
-
Proteases: If working with non-sterile biological samples, be aware of potential degradation by proteases. Work quickly on ice and consider adding protease inhibitors if compatible with the experiment.
5. Application Example: Protocol for an In Vitro Enzyme Assay
This hypothetical protocol outlines the use of a prepared this compound solution as a potential substrate or modulator in a generic enzyme assay.
Objective: To determine the effect of this compound on the activity of "Enzyme X" using a colorimetric assay.
Procedure:
-
Prepare Working Solutions: Thaw a single aliquot of the 10 mM this compound stock solution on ice. Perform serial dilutions using the assay buffer to create a range of working concentrations (e.g., 1000 µM, 500 µM, 250 µM, etc.).
-
Assay Plate Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound working solution (or vehicle control)
-
Enzyme X solution
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Reaction Initiation: Add the enzyme's substrate to each well to start the reaction.
-
Signal Detection: After a specific reaction time, stop the reaction (if necessary) and read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the enzyme activity for each concentration of this compound relative to the vehicle control.
6. Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Factors influencing the stability of this compound solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Prolyl-L-glutamic acid | C10H16N2O5 | CID 194260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prolyl-Glutamate | C10H16N2O5 | CID 3563697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound peptide [novoprolabs.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Purity Assessment of Synthetic H-Pro-Glu-OH
Introduction
H-Pro-Glu-OH, or L-Prolyl-L-glutamic acid, is a dipeptide composed of proline and glutamic acid.[1] It serves as a crucial building block in peptide synthesis and is explored in pharmaceutical research and drug development for its potential therapeutic applications.[1] The purity of synthetic peptides like this compound is a critical quality attribute that directly impacts research outcomes, therapeutic efficacy, and safety. Impurities, which can arise during synthesis, may include truncated sequences, deletion peptides, products of side reactions, or enantiomeric (D-isomer) forms.[2][3] Therefore, robust analytical techniques are essential for the accurate determination of purity.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to assess the purity of synthetic this compound, intended for researchers, scientists, and professionals in drug development.
Overall Purity Assessment Workflow
A comprehensive purity analysis involves a multi-step process, starting from the initial characterization to the final quantification of the peptide and its impurities. The following workflow outlines a typical approach.
Caption: General workflow for the purity assessment of synthetic peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note: RP-HPLC is the most common and reliable method for determining the purity of synthetic peptides.[4][5] The technique separates the target peptide from its impurities based on differences in hydrophobicity. Peptides are eluted from a hydrophobic stationary phase by a gradient of an increasing organic solvent. The primary purity is typically determined by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area detected at a specific UV wavelength, usually 210-220 nm where the peptide bond absorbs.[5] For this compound, a C18 column is generally suitable.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a binary pump, an autosampler, and a column thermostat.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a concentration of 1 mg/mL.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-27 min: 95% B
-
27-30 min: 95% to 5% B (re-equilibration)
-
Data Presentation:
Table 1: Example RP-HPLC Purity Data for this compound
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.5 | 150.3 | 1.5 | Synthesis Precursor |
| 2 | 12.8 | 9540.1 | 96.4 | This compound |
| 3 | 14.1 | 108.9 | 1.1 | Deletion Peptide |
| 4 | 16.5 | 99.0 | 1.0 | Unknown Impurity |
| Total | 9898.3 | 100.0 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm both the identity (molecular weight) and purity of the target peptide.[2] Electrospray ionization (ESI) is a common technique used to generate ions of the peptide, which are then analyzed.[4] This method is invaluable for identifying impurities by their mass-to-charge ratio (m/z), providing more definitive information than UV detection alone. For this compound (MW = 244.25 g/mol ), the expected protonated ion [M+H]⁺ would be observed at m/z 245.26.
Caption: Detailed workflow for LC-MS analysis of peptides.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Ion Trap) with an ESI source.
-
LC Conditions: Same as the RP-HPLC protocol described above. The flow may be split before entering the MS source depending on the instrument's requirements.
-
MS Conditions:
Data Presentation:
Table 2: Expected Mass Spectrometry Data for this compound
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | C₁₀H₁₆N₂O₅ | 244.25 | 245.26 | 245.27 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful, non-destructive technique for confirming the primary structure and assessing the purity of peptides.[9] 1D ¹H NMR provides a unique fingerprint of the molecule, where the chemical shifts and integrals of the proton signals can confirm the presence of both proline and glutamic acid residues and their relative ratios.[9][10] 2D NMR experiments like COSY can further help in assigning specific protons and confirming the connectivity of the amino acid residues. This method is particularly useful for identifying and quantifying impurities that may not be easily resolved by HPLC.[9]
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 2-5 mg of the this compound peptide in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). A high-purity sample (>95%) is recommended for clear spectra.[11]
-
Experiments:
-
1D ¹H NMR: Acquire a standard proton spectrum to observe all proton signals.
-
2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons, which helps in assigning protons within each amino acid residue.[11]
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the solvent peak and integrate all relevant signals.
Data Presentation:
Table 3: Representative ¹H NMR Data for this compound in D₂O (Note: Chemical shifts (δ) are approximate and can vary based on pH and concentration.)
| Amino Acid Residue | Proton | Expected Chemical Shift (δ, ppm) |
| Proline | α-CH | 4.1 - 4.3 |
| β-CH₂ | 1.9 - 2.1 | |
| γ-CH₂ | 2.2 - 2.4 | |
| δ-CH₂ | 3.1 - 3.3 | |
| Glutamic Acid | α-CH | 3.7 - 3.9 |
| β-CH₂ | 1.8 - 2.0 | |
| γ-CH₂ | 2.1 - 2.3 |
Chiral Analysis (Enantiomeric Purity)
Application Note: During peptide synthesis, racemization can occur, leading to the incorporation of D-amino acids instead of the desired L-amino acids.[3] These enantiomeric impurities are critical to quantify as they can affect the peptide's biological activity and safety.[3] Chiral analysis is performed to determine the enantiomeric purity. A common method involves hydrolyzing the peptide into its constituent amino acids, followed by separation and quantification using chiral chromatography (either GC-MS or HPLC) after derivatization.[3][12]
Experimental Protocol:
-
Peptide Hydrolysis:
-
Place a known amount of this compound (approx. 1 mg) in a hydrolysis tube.
-
Add 1 mL of 6N HCl (or deuterated acid like DCl/D₂O to correct for hydrolysis-induced racemization).[12]
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube, evaporate the acid under a stream of nitrogen, and re-dissolve the amino acid hydrolysate in a suitable buffer.
-
-
Derivatization (for GC-MS):
-
React the amino acid hydrolysate with a chiral derivatizing agent (e.g., a chiral alcohol to form esters, followed by acylation).
-
-
Chromatographic Analysis:
-
Method: Chiral GC-MS or Chiral HPLC-MS.
-
Column: A column with a chiral stationary phase capable of separating D and L amino acid derivatives.
-
Detection: Use mass spectrometry in Selected Ion Monitoring (SIM) mode to quantify the respective D- and L-amino acid peaks. The reporting limit for D-isomer impurities is often around 0.1%.[12]
-
Data Presentation:
Table 4: Example Chiral Analysis Data for this compound
| Amino Acid | L-Isomer Area % | D-Isomer Area % | Enantiomeric Purity |
| Proline | 99.85 | 0.15 | 99.7% L-Pro |
| Glutamic Acid | 99.91 | 0.09 | 99.8% L-Glu |
Peptide Content Analysis
Application Note: Lyophilized peptide products are not 100% peptide; they also contain counterions (like TFA from HPLC purification), water, and other salts.[2][4] Peptide content analysis determines the actual percentage of peptide in the solid material. This is crucial for accurate dosing in biological assays. The two main methods are Amino Acid Analysis (AAA) and Elemental Analysis (EA).
-
Amino Acid Analysis (AAA): The peptide is hydrolyzed, and the quantity of each amino acid is measured and compared to a known standard. The total peptide content is calculated based on the sample weight.[4]
-
Elemental Analysis (EA): This technique measures the percentage of Carbon, Hydrogen, and Nitrogen (CHN) in the sample. The peptide content is calculated from the nitrogen percentage, as the nitrogen content of the peptide backbone is constant.
Protocol (Principle of AAA):
-
Hydrolysis: Accurately weigh the peptide sample and hydrolyze it completely into its constituent amino acids using 6N HCl.
-
Derivatization: Derivatize the amino acids to make them detectable (e.g., using AccQ-Tag™).[4]
-
Separation & Quantification: Separate the derivatized amino acids using UPLC or an amino acid analyzer.
-
Calculation: Quantify the amount of each amino acid against a calibrated standard. The peptide content is calculated by comparing the measured amount of amino acids to the initial sample weight.
Data Presentation:
Table 5: Mass Balance Calculation for this compound
| Component | Method | Result (%) |
| Peptide Purity | RP-HPLC | 96.4 |
| Peptide Content | Amino Acid Analysis | 85.0 |
| Water Content | Karl Fischer Titration | 5.5 |
| Counterion (TFA) | Ion Chromatography | 9.0 |
| Total (Mass Balance) | Calculation | ~100.0 |
| Net Peptide Content | Purity x Content | 81.9% |
References
- 1. chemimpex.com [chemimpex.com]
- 2. jpt.com [jpt.com]
- 3. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. hplc.eu [hplc.eu]
- 7. biovera.com.au [biovera.com.au]
- 8. cs.purdue.edu [cs.purdue.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. How is the purity of peptides calculated?|whpeptide [note.com]
- 11. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 12. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Troubleshooting poor separation of H-Pro-Glu-OH in chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve poor separation of H-Pro-Glu-OH in your chromatography experiments.
Troubleshooting Guide: Poor Separation of this compound
Poor separation in chromatography can manifest as peak broadening, tailing, fronting, or complete co-elution of the analyte with other components. This guide provides a systematic approach to diagnosing and resolving these issues for the dipeptide this compound.
Question: My this compound peak is broad and poorly resolved. What are the potential causes and how can I fix it?
Answer:
Broad and poorly resolved peaks for this compound can stem from several factors related to the column, mobile phase, or HPLC system. Here is a step-by-step troubleshooting workflow:
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor this compound peak shape.
Detailed Troubleshooting Steps:
-
Column Health:
-
Contamination/Void: Column contamination can lead to peak distortion.[1] If the column is old or has been used with complex samples, consider flushing it with a strong solvent. If a void has formed at the column inlet, this can also cause peak broadening. Replacing the column may be necessary.
-
Stationary Phase: this compound is a dipeptide. For peptide separations, wide-pore columns (e.g., 300 Å) are often more suitable than standard small-pore columns (~100 Å) as they allow better interaction between the analyte and the stationary phase.[2] C18 or C8 stationary phases are commonly used for peptide separations.[3]
-
-
Mobile Phase Composition:
-
pH: The charge state of this compound is pH-dependent due to its glutamic acid residue. At a low pH (e.g., 2.5-3.5), the carboxyl groups are protonated, which can improve retention and peak shape in reversed-phase chromatography.[4]
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is a common ion-pairing reagent used in peptide separations to improve peak shape.[3] A concentration of 0.05-0.1% TFA in the mobile phase is a good starting point.[5] Insufficient TFA can result in peak tailing.[3]
-
Organic Modifier: Acetonitrile (B52724) is a common organic modifier for peptide separations.[4] Ensure it is of high purity (HPLC grade).
-
-
HPLC System:
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the column, and the column and the detector, can contribute to band broadening.[6] Minimize the length and diameter of all tubing.
-
Injector Issues: A partially blocked or improperly seated injector can cause sample dispersion before it reaches the column.[1]
-
Detector Settings: Ensure the detector sampling rate is adequate to capture the peak profile accurately.
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for chromatography?
A1: this compound, or L-Prolyl-L-glutamic acid, is a dipeptide with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₅ | [7] |
| Molecular Weight | 244.25 g/mol | [7] |
| Structure | Contains a proline and a glutamic acid residue | [7] |
| Charge | Amphoteric, with ionizable amino and carboxyl groups | |
| Solubility | Soluble in aqueous solutions |
The presence of the glutamic acid residue with its carboxyl side chain makes the molecule's overall charge and hydrophobicity highly dependent on the mobile phase pH.
Q2: I'm observing peak tailing with my this compound sample. What is the most likely cause?
A2: Peak tailing for peptides like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the silica (B1680970) backbone of the stationary phase.[3] This is particularly common if the silica has exposed silanol (B1196071) groups.
Troubleshooting Peak Tailing:
Logical Diagram for Addressing Peak Tailing
Caption: Decision tree for troubleshooting peak tailing of this compound.
-
Insufficient Ion-Pairing: The most common cause is an inadequate concentration of an ion-pairing agent like TFA. TFA masks the residual silanols on the stationary phase and provides a counter-ion for the positively charged amine groups on the peptide, reducing secondary interactions.[3]
-
Mobile Phase pH: A mobile phase pH that is too high can lead to the ionization of silanol groups, increasing their interaction with the peptide. Lowering the pH can suppress this interaction.[4]
-
Column Quality: Columns with lower purity silica or metal contamination are more prone to causing peak tailing.[3] Using a high-purity silica column is recommended.
Q3: Can temperature affect the separation of this compound?
A3: Yes, temperature can be a useful parameter for optimizing peptide separations.[2]
| Effect of Temperature Change | Impact on Chromatography |
| Increased Temperature | - Decreased mobile phase viscosity, leading to lower backpressure. - Improved mass transfer, often resulting in sharper peaks. - Can alter selectivity, potentially improving the resolution between this compound and impurities. |
| Decreased Temperature | - Increased retention time. - May improve the resolution of closely eluting peaks in some cases. |
It is important to note that operating at high temperatures (e.g., above 60°C) can accelerate the degradation of silica-based columns, especially at extreme pH values.[2]
Q4: What is a good starting point for a gradient elution method for this compound?
A4: A generic gradient suitable for initial method development for a dipeptide like this compound on a C18 column would be:
| Time (min) | %A (0.1% TFA in Water) | %B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 22 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
This gradient can then be optimized by adjusting the slope and the initial and final percentages of the organic solvent to improve the resolution of this compound from any impurities.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC of this compound
Objective: To prepare a standard mobile phase for the analysis of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sterile, filtered containers
-
0.22 µm membrane filters
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.
-
Add 1 mL of TFA to the water (final concentration of 0.1%).
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a clean, graduated cylinder.
-
Add 1 mL of TFA to the acetonitrile (final concentration of 0.1%).
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter.
-
Degas the mobile phase.
-
Protocol 2: Column Flushing and Equilibration
Objective: To ensure the column is clean and properly equilibrated before analysis.
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with the following sequence of solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column):
-
20 column volumes of HPLC-grade water.
-
20 column volumes of isopropanol.
-
20 column volumes of hexane (B92381) (if compatible with your system and column).
-
20 column volumes of isopropanol.
-
20 column volumes of HPLC-grade water.
-
-
Reconnect the column to the detector.
-
Equilibrate the column with the initial mobile phase conditions of your gradient method for at least 10-15 column volumes, or until a stable baseline is achieved.
References
Strategies to increase the solubility of H-Pro-Glu-OH for biological assays.
This technical support center provides researchers, scientists, and drug development professionals with strategies to increase the solubility of the dipeptide H-Pro-Glu-OH for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, or L-Prolyl-L-glutamic acid, is a dipeptide composed of the amino acids proline and glutamic acid.[1] Its proper solubilization is crucial for accurate and reproducible results in biological assays, as incomplete dissolution can significantly affect the peptide's concentration and, consequently, the experimental outcome.[2] This dipeptide is noted for its ability to enhance protein stability and solubility, making it a person of interest in drug formulation and development.[1]
Q2: What are the general properties of this compound that influence its solubility?
A2: this compound is a dipeptide containing proline, which is known for its high water solubility, and glutamic acid, which is an acidic amino acid.[3][4] The presence of the glutamic acid residue with its carboxyl side chain gives the dipeptide an overall acidic character. Peptides with acidic properties are generally more soluble in basic solutions.[2][5]
Q3: What is the first solvent I should try for dissolving this compound?
A3: For acidic peptides like this compound, the recommended starting solvent is sterile water or an aqueous buffer at a neutral pH, such as phosphate-buffered saline (PBS) at pH 7.4.[6][7] It is advisable to test the solubility with a small amount of the peptide first to avoid wasting the entire sample.[2][8]
Q4: What should I do if this compound does not dissolve in water or neutral buffer?
A4: If solubility in water or neutral buffer is low, the next step is to adjust the pH of the solution. Since this compound is an acidic peptide, increasing the pH will increase its solubility. You can try dissolving it in a slightly basic buffer or by adding a small amount of a weak base.[2][5]
Q5: Are there any alternative solvents I can use if aqueous solutions are not effective?
A5: If aqueous methods fail, organic co-solvents can be employed. A common strategy is to first dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer to the desired concentration.[6][8][9] However, the final concentration of the organic solvent should be kept low (typically <1%) in cell-based assays to avoid cytotoxicity.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in water. | The peptide may have low solubility at neutral pH. | 1. Try gentle warming (up to 40°C) or sonication to aid dissolution.[2][8][9] 2. If still insoluble, proceed to pH adjustment as described below. |
| The peptide precipitates out of solution after initial dissolution. | The solution is likely saturated at that specific pH and temperature. | 1. Increase the pH of the solution further by adding a small amount of a weak base (e.g., 0.1M ammonium (B1175870) bicarbonate). 2. Consider using a small amount of a co-solvent like DMSO. |
| The peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | 1. Centrifuge the solution to pellet any undissolved material before use.[2] 2. Attempt to redissolve the pellet using the strategies for low solubility (pH adjustment, co-solvents). |
| Need to prepare a high-concentration stock solution. | The solubility limit in purely aqueous solution may be insufficient. | Prepare a concentrated stock solution in a minimal amount of DMSO, and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is compatible with your assay.[6][10] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is recommended for increasing the solubility of the acidic peptide this compound in aqueous solutions.
Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 M Ammonium Bicarbonate (NH₄HCO₃) solution or 1% Ammonium Hydroxide (B78521) (NH₄OH)
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh a small, known amount of this compound powder into a sterile microcentrifuge tube.
-
Add a small volume of sterile water to the tube to create a slurry.
-
While vortexing, slowly add the 0.1 M ammonium bicarbonate solution or 1% ammonium hydroxide dropwise.
-
Monitor the pH of the solution. Continue adding the basic solution until the peptide dissolves. The solubility of acidic peptides increases at a pH above their isoelectric point.
-
If needed, gently warm the solution to a maximum of 40°C or use a sonicator to aid dissolution.[8][9]
-
Once the peptide is fully dissolved, you can adjust the pH to the desired level for your assay using a suitable buffer.
-
Bring the solution to the final desired volume with your assay buffer.
-
Centrifuge the final solution to pellet any remaining particulates before use.[2]
Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
This protocol is suitable when high concentrations are needed or when pH adjustment is not compatible with the experimental setup.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to the peptide. Start with a small amount (e.g., 10-20 µL) and vortex thoroughly.[10]
-
Ensure the peptide is completely dissolved in DMSO before proceeding.
-
Slowly add the sterile aqueous buffer to the DMSO-peptide solution dropwise while continuously vortexing.[6][10] This gradual addition helps to prevent the peptide from precipitating out of the solution.
-
Continue adding the buffer until the final desired concentration and volume are reached.
-
Crucially, ensure the final concentration of DMSO in your working solution is compatible with your biological assay. For most cell-based assays, the final DMSO concentration should not exceed 1%, with 0.5% being a widely used and generally safe concentration.[10]
Visual Guides
Caption: Decision workflow for solubilizing this compound.
Caption: Relationship between pH and solubility for acidic peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jpt.com [jpt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. biocat.com [biocat.com]
- 7. biomatik.com [biomatik.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. lifetein.com [lifetein.com]
H-Pro-Glu-OH Technical Support Center: Stability and Storage Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage conditions for the dipeptide H-Pro-Glu-OH. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at or below -20°C. If received as a solid white powder, storage at 2-8°C is also acceptable for short-term use. Once in solution, it is crucial to aliquot the peptide and store it frozen to minimize freeze-thaw cycles.
Q2: What are the primary stability concerns for this compound?
A2: The main stability concerns for this compound in solution are the formation of pyroglutamic acid from the N-terminal glutamic acid residue and, to a lesser extent, hydrolysis of the peptide bond. General peptide degradation pathways such as oxidation can also occur.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution significantly impacts the rate of pyroglutamic acid formation. This conversion is accelerated in both acidic (pH 4) and alkaline (pH 8) conditions, with minimal formation observed around pH 6.2.[1]
Q4: Is this compound susceptible to enzymatic degradation?
A4: Peptides containing proline are generally more resistant to enzymatic degradation by many common proteases.[2][3] However, specific peptidases can cleave proline-containing peptides, so stability in complex biological matrices should be experimentally verified.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify that the peptide has been stored at the correct temperature and protected from moisture. 2. Prepare fresh solutions from a new aliquot of lyophilized powder. 3. Analyze the purity of the stock solution using a stability-indicating method like RP-HPLC. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC). | Formation of degradation products such as pyroglutamic acid or cleaved amino acids. | 1. Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products. 2. Perform a forced degradation study to intentionally generate and identify degradation products, which can then be used as standards. |
| Variability in experimental results between batches. | Inconsistent quality or degradation of different this compound lots. | 1. Always obtain a Certificate of Analysis (CoA) for each new lot to verify purity. 2. Perform identity and purity testing on incoming material. 3. Ensure consistent storage and handling procedures for all batches. |
| Precipitation of the peptide in solution. | Poor solubility or aggregation of the peptide or its degradation products. | 1. Ensure the peptide is fully dissolved in the appropriate solvent system. Sonication may aid dissolution. 2. Consider the pH of the solution, as this can affect solubility. 3. If aggregation is suspected, techniques like size-exclusion chromatography (SEC) can be used for analysis. |
Data on this compound Stability
While specific kinetic data for this compound is limited in publicly available literature, the following table summarizes key stability information based on studies of peptides with N-terminal glutamic acid.
| Parameter | Condition | Observation | Reference |
| Pyroglutamic Acid Formation | pH 4.1 Buffer, 45°C | Half-life of ~9 months for N-terminal Glu conversion to pGlu in an antibody. | [1] |
| pH 6.2 Buffer | Minimal formation of pyroglutamic acid. | [1] | |
| pH 4 and pH 8 Buffers | Increased rate of pyroglutamic acid formation. | [1] | |
| Enzymatic Degradation | In vitro ruminal fluid | Proline-containing dipeptides were hydrolyzed slowly. | [2][3] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a C18 column and UV or MS detector
-
Incubator/oven
-
Photostability chamber
3. Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating RP-HPLC method.
-
Characterize major degradation products using LC-MS/MS to determine their structures.
Visualizing Stability and Degradation
Logical Flow for Troubleshooting Stability Issues
Caption: A flowchart for troubleshooting this compound stability issues.
Primary Degradation Pathway of this compound
Caption: The primary degradation pathway of this compound.
Experimental Workflow for Stability Assessment
Caption: A workflow for assessing the stability of this compound.
References
- 1. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization during H-Pro-Glu-OH synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization and other side reactions during the synthesis of the dipeptide H-Pro-Glu-OH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions to ensure the desired product's stereochemical purity and yield.
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Pro-L-Glu or L-Pro-D-Glu detected | Inappropriate Coupling Reagent/Additive Combination: The use of certain coupling reagents, particularly carbodiimides like DIC in combination with HOBt in DMF, has been shown to promote the racemization of the activated amino acid.[1][2] | - Utilize a low-racemization coupling reagent: Opt for aminium/uronium-based reagents such as HCTU or COMU, or phosphonium-based reagents like PyAOP.[1] - If using a carbodiimide (B86325) (e.g., DIC): Pair it with an additive known to suppress racemization, such as OxymaPure, or conduct the reaction in a less polar solvent like dichloromethane (B109758) (DCM).[1] |
| Strong or Sterically Unhindered Base: Bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) can readily abstract the α-proton of the activated amino acid, leading to racemization. | - Employ a weaker or sterically hindered base: N-methylmorpholine (NMM) or 2,4,6-collidine are preferable choices to minimize racemization.[2] | |
| Prolonged Activation Time: Allowing the activated glutamic acid derivative to remain in solution for an extended period before coupling increases the opportunity for racemization. | - Perform in situ activation: Add the coupling reagent to the mixture of the protected glutamic acid and the proline-resin simultaneously. - Minimize pre-activation time: If pre-activation is necessary, keep it to a minimum (typically 5-10 minutes).[3] | |
| Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization. | - Maintain a controlled temperature: Perform the coupling reaction at room temperature or below (e.g., 0 °C). | |
| Presence of a diketopiperazine (DKP) impurity | Intramolecular Cyclization: The dipeptide-resin intermediate, H-Glu(OR)-Pro-resin, is susceptible to intramolecular cyclization to form a stable six-membered ring (DKP), leading to chain termination. This is particularly prevalent in Fmoc-based synthesis when proline is the second amino acid.[4] | - Use 2-chlorotrityl chloride resin: The steric bulk of this resin hinders the formation of DKP.[4] - Incorporate a pre-formed dipeptide: Couple Fmoc-Pro-Glu(OtBu)-OH directly to the resin, bypassing the vulnerable dipeptide-resin stage. |
| Presence of pyroglutamic acid (pGlu) impurity | Cyclization of N-terminal Glutamic Acid: The side-chain carboxyl group of glutamic acid can cyclize with the N-terminal amine, particularly during acidic or basic treatments (e.g., Fmoc deprotection with piperidine (B6355638) or final cleavage with TFA).[3][4] | - Ensure proper side-chain protection: Use a stable protecting group for the glutamic acid side chain, such as tert-butyl (OtBu), which is standard in Fmoc chemistry.[5] - Minimize exposure to harsh conditions: Keep Fmoc deprotection times to a minimum and perform cleavage at low temperatures.[6] |
| Low Coupling Yield | Steric Hindrance: Proline's secondary amine is less nucleophilic than the primary amines of other amino acids, which can result in slower and incomplete coupling.[1] | - Perform a double coupling: After the initial coupling of Fmoc-Glu(OtBu)-OH, repeat the coupling step to ensure the reaction proceeds to completion.[1] - Use a more potent coupling reagent: Reagents like HATU or HCTU can be more effective for this coupling step.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is proline prone to specific side reactions like diketopiperazine formation?
A1: Proline's unique cyclic structure as a secondary amine makes the corresponding dipeptide-resin intermediate, particularly when proline is the second residue from the C-terminus, sterically primed for intramolecular cyclization. This "backbiting" reaction leads to the formation of a stable six-membered ring, known as a diketopiperazine (DKP), which cleaves the peptide from the resin and terminates chain elongation. This is a significant issue in Fmoc-based solid-phase peptide synthesis.[4]
Q2: Which protecting group is recommended for the glutamic acid side chain during this compound synthesis?
A2: In the context of Fmoc-based solid-phase peptide synthesis, the tert-butyl (OtBu) ester is the standard and highly recommended protecting group for the side-chain carboxyl group of glutamic acid.[5][7] It is stable to the basic conditions of Fmoc deprotection (piperidine in DMF) and is efficiently removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid), which is orthogonal to the Fmoc deprotection. This protection prevents the formation of pyroglutamic acid during the synthesis.[4]
Q3: How can I detect and quantify racemization in my final this compound product?
A3: The most common and reliable method for detecting and quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC).[1] This typically involves:
-
Hydrolyzing the synthesized dipeptide into its constituent amino acids.
-
Derivatizing the amino acids with a UV-active or fluorescent tag.
-
Separating the D- and L-enantiomers of proline and glutamic acid on a chiral HPLC column.
-
Integrating the peak areas of the D- and L-isomers to determine the percentage of racemization.[8]
Q4: Is it better to couple Fmoc-Pro-OH to a Glu-resin or Fmoc-Glu(OtBu)-OH to a Pro-resin?
A4: To minimize the risk of diketopiperazine formation, it is generally preferable to couple Fmoc-Glu(OtBu)-OH to a Pro-resin.[4] When proline is the C-terminal amino acid attached to the resin, the subsequent coupling of the second amino acid (in this case, glutamic acid) creates the dipeptide-resin intermediate that is susceptible to DKP formation. By having proline as the second amino acid to be coupled, this specific side reaction is avoided.
Quantitative Data on Racemization
The choice of coupling reagents and additives significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation observed in a model peptide synthesis, which can serve as a general guide.
| Coupling Reagent | Additive | Solvent | % D-Isomer (Epimerization) |
| DIC | HOBt | DMF | High |
| DIC | OxymaPure | DMF | Low |
| DIC | None | DCM | Low |
| HCTU | None | DMF | Very Low |
| COMU | None | DMF | Very Low |
| PyAOP | None | DMF | Very Low |
Data is generalized from studies on proline-containing peptides and may vary depending on the specific sequence and reaction conditions.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound with Minimized Racemization
This protocol outlines a procedure for the manual solid-phase synthesis of this compound using Fmoc chemistry, incorporating best practices to minimize racemization and side reactions.
Materials:
-
Fmoc-Pro-Wang resin or 2-chlorotrityl chloride resin pre-loaded with Fmoc-Pro
-
Fmoc-Glu(OtBu)-OH
-
Coupling Reagent: HCTU or COMU
-
Base: N-methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HCTU (2.95 eq.), and NMM (6 eq.) in DMF.
-
Immediately add the activated amino acid solution to the deprotected Pro-resin.
-
Agitate the mixture at room temperature for 2 hours.
-
To ensure complete reaction, a second coupling can be performed by repeating this step.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glutamic acid.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude this compound peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Solid-phase synthesis workflow for this compound.
Troubleshooting Logic for Racemization
Caption: Decision tree for troubleshooting racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Fmoc-Glu(OtBu)-OH [cem.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assays for H-Pro-Glu-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic assays for the dipeptide H-Pro-Glu-OH.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting buffer for an this compound enzymatic assay?
A good starting point for a colorimetric or fluorometric assay for a dipeptidyl peptidase that may cleave this compound is a Tris-HCl buffer. A common concentration is 0.1 M Tris-HCl at a pH of 8.0, with the reaction carried out at 37°C.[1][2] However, the optimal pH for dipeptidyl peptidases can range from 7.4 to 8.7, so a pH screen is recommended.[2]
Q2: How can I select an appropriate chromogenic or fluorogenic substrate for my this compound assay?
While this compound is your substrate of interest, for assay development and inhibitor screening, a chromogenic or fluorogenic substrate is often used. Substrates like Gly-Pro-p-nitroaniline (for colorimetric assays) or Gly-Pro-Aminomethylcoumarin (AMC) (for fluorometric assays) are commonly employed for enzymes that cleave X-Pro dipeptides.[1][3] The choice depends on the required sensitivity, with fluorometric assays generally being more sensitive.[4]
Q3: What are the critical controls to include in my this compound enzymatic assay?
To ensure the reliability of your results, several control wells are essential:
-
Blank wells: Contain all assay components except the enzyme and substrate to determine the background signal from the buffer and detection reagents.[5]
-
No-enzyme control: Includes the substrate and all other assay components except the enzyme. This helps identify any signal from non-enzymatic substrate degradation.[5]
-
No-substrate control: Contains the enzyme and all other components except the substrate to measure any intrinsic signal from the enzyme preparation.[5]
Q4: My this compound peptide is a TFA salt. Can this affect my assay?
Yes, Trifluoroacetic acid (TFA) is often a remnant from peptide synthesis and purification and can interfere with biological assays.[6][7][8] At certain concentrations, TFA can inhibit cell proliferation and may alter enzyme activity.[8][9] If you observe unexpected results, consider using a TFA-removed version of your peptide or performing a buffer exchange.[8]
Q5: How should I properly store my this compound peptide?
For long-term stability, peptides should be stored lyophilized at -20°C or colder, protected from light.[7][10] Avoid repeated freeze-thaw cycles by aliquoting the peptide upon receipt.[9][10] If you must store the peptide in solution, use a sterile buffer and consider filtering to prevent microbial contamination.[10]
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Assay Components | Measure the fluorescence of each component (buffer, enzyme, substrate) individually at the assay's excitation and emission wavelengths.[5] |
| Non-Specific Binding | Add a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the assay and wash buffers. Note that higher concentrations may inhibit the enzyme, so optimization is necessary.[5] |
| Contaminated Reagents | Use high-purity reagents and freshly prepared buffers. Test different buffer compositions to identify one with the best signal-to-noise ratio.[5] |
| Endogenous Enzyme Activity (in sample) | If using complex biological samples, quench endogenous peroxidases with 3% H2O2 or use a commercial blocking solution.[11] |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Improper Reagent Handling | Ensure all components are completely thawed and mixed gently before use.[12] Avoid pipetting very small volumes to minimize errors.[12] Prepare a master mix for the reaction components where possible.[12] |
| Incorrect Incubation Times/Temperatures | Verify that the incubation times and temperatures are consistent across all experiments and adhere to the protocol.[12] Ensure the assay buffer is at room temperature before starting the assay, unless otherwise specified.[12] |
| Peptide Degradation | Aliquot the peptide to avoid multiple freeze-thaw cycles.[9][10] Store both lyophilized powder and solutions at the recommended temperatures.[7][10] |
| Assay Not in Linear Range | Perform a time course experiment with different enzyme concentrations to determine the initial velocity conditions where the reaction rate is linear with time.[13] |
Issue 3: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | Perform a pH optimization experiment using a range of pH values (e.g., 6.5-9.0). Test different buffer systems (e.g., Tris, HEPES, Phosphate) to find the most suitable one for your enzyme. |
| Incorrect Substrate Concentration | Titrate the substrate concentration to determine the Michaelis constant (Km). For inhibitor screening, using a substrate concentration at or below the Km is often ideal.[13] |
| Inactive Enzyme | Use a fresh batch of enzyme or one that has been stored correctly. Confirm enzyme activity with a known positive control substrate if available. |
| Presence of Inhibitors in the Sample | Some compounds in your sample preparation, like EDTA (>0.5 mM) or high concentrations of detergents, can inhibit enzyme activity.[12] |
Data Presentation: Buffer Optimization Parameters
The following table summarizes key parameters to consider when optimizing the buffer conditions for your this compound enzymatic assay.
| Parameter | Typical Range | Considerations |
| Buffer System | Tris-HCl, HEPES, Phosphate | The choice of buffer can influence enzyme stability and activity. |
| pH | 7.0 - 9.0 | The optimal pH for dipeptidyl peptidases is often slightly alkaline.[2] |
| Temperature | 25°C - 37°C | 37°C is a common temperature for mimicking physiological conditions.[1][2] |
| Ionic Strength (Salt Conc.) | 0 - 150 mM NaCl | Salt concentration can affect enzyme conformation and activity. |
| Additives (e.g., Detergents) | 0.01% - 0.05% Tween-20 | Can reduce non-specific binding but may also inhibit the enzyme at higher concentrations.[5] |
Experimental Protocols
Generic Protocol for a Colorimetric this compound Peptidase Assay
This protocol is a starting point and should be optimized for your specific enzyme and experimental conditions. It is based on assays for dipeptidyl peptidases using a p-nitroaniline (pNA) conjugated substrate.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0 at 37°C.[1]
-
Substrate Stock Solution: 1 mM Gly-Pro-p-nitroaniline in Assay Buffer. Prepare fresh.[1]
-
Enzyme Solution: Prepare a dilution series of your enzyme in cold Assay Buffer to determine the optimal concentration.
-
Standard: 1 mM p-Nitroaniline in Assay Buffer for generating a standard curve.[1]
2. Assay Procedure (96-well plate format):
-
Standard Curve:
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM pNA Standard to separate wells.
-
Adjust the volume in each well to 100 µL with Assay Buffer.
-
-
Enzyme Reactions:
-
Add 10-50 µL of your enzyme solution to the sample wells.
-
Include no-enzyme and no-substrate controls.
-
Adjust the volume in each well to 100 µL with Assay Buffer.
-
-
Initiate Reaction: Add 100 µL of the 1 mM Substrate Stock Solution to all wells. The final volume will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.[1]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[1][2]
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance vs. nmoles of pNA.
-
Use the standard curve to determine the amount of pNA produced in your enzyme reactions.
-
Calculate the enzyme activity in µmoles of product formed per minute per ml of enzyme.[1]
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. abcam.com [abcam.com]
- 4. antozyme.com [antozyme.com]
- 5. benchchem.com [benchchem.com]
- 6. H-Glu-Glu-Glu-OH peptide [novoprolabs.com]
- 7. This compound peptide [novoprolabs.com]
- 8. This compound peptide PE for Life Science Research-Mol Scientific. [mol-scientific.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of L-Prolyl-L-glutamic acid
Welcome to the technical support center for the purification of L-Prolyl-L-glutamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of L-Prolyl-L-glutamic acid?
A1: Impurities in the synthesis of L-Prolyl-L-glutamic acid can arise from several sources, including incomplete reactions, side reactions, and degradation of the product. Common impurities include:
-
Deletion Sequences: In solid-phase peptide synthesis (SPPS), failure of the coupling reaction can lead to peptides lacking either the proline or glutamic acid residue.
-
Insertion Sequences: If excess activated amino acids are not completely removed, they can be inserted into the peptide chain.[1]
-
Protecting Group-Related Impurities: Incomplete removal of protecting groups from the amino acid side chains or termini results in adducts.
-
Racemization: The chirality of the amino acids can change during synthesis, leading to the formation of diastereomers (e.g., D-Prolyl-L-Glu, L-Prolyl-D-Glu).
-
Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid can cyclize to form pyroglutamic acid, a common modification that can occur spontaneously, especially under acidic conditions or at elevated temperatures.[2][3][4][5] This results in a loss of the N-terminal charge and a change in hydrophobicity.
-
By-products from Reagents: Residual coupling agents and scavengers used during synthesis and cleavage can also be present as impurities.
Q2: What are the key physicochemical properties of L-Prolyl-L-glutamic acid to consider for purification?
A2: Understanding the physicochemical properties of L-Prolyl-L-glutamic acid is crucial for developing an effective purification strategy.
| Property | Value/Consideration | Impact on Purification |
| Molecular Weight | 244.24 g/mol [6] | Useful for mass spectrometry-based detection and characterization. |
| Isoelectric Point (pI) | Estimated to be acidic (around 3-4) | Critical for developing ion-exchange chromatography methods. At a pH below the pI, the peptide will be positively charged, and above the pI, it will be negatively charged. |
| Solubility | Expected to be soluble in aqueous solutions. Hydrophobicity is relatively low. | Affects sample preparation and the choice of mobile phases in chromatography. Low hydrophobicity may lead to poor retention on reversed-phase columns. |
| Stability | Prone to pyroglutamate formation from the glutamic acid residue, especially at low pH and high temperatures.[2][3][4][5] | Purification conditions should be optimized to minimize degradation. Avoid prolonged exposure to strong acids and high temperatures. |
Q3: Which chromatographic techniques are most suitable for purifying L-Prolyl-L-glutamic acid?
A3: The two primary methods for purifying L-Prolyl-L-glutamic acid are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX).
-
RP-HPLC: This is the most common method for peptide purification.[7] It separates molecules based on their hydrophobicity. Given the relatively polar nature of L-Prolyl-L-glutamic acid, careful method development is needed to achieve adequate retention and separation from polar impurities.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge.[8] It is particularly useful for separating L-Prolyl-L-glutamic acid from impurities with different charge states, such as deletion sequences or impurities with protecting group remnants.
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC)
Problem: Poor retention of L-Prolyl-L-glutamic acid on the C18 column.
| Possible Cause | Troubleshooting Step |
| High Polarity of the Dipeptide | * Use a column with a less hydrophobic stationary phase (e.g., C8 or C4). * Employ a shallower gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol). * Consider using a mobile phase with a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid) to modulate retention. |
| Inappropriate Mobile Phase pH | * Adjust the pH of the aqueous mobile phase. For acidic peptides, a lower pH (around 2-3) can increase retention by suppressing the ionization of the carboxylic acid groups. |
| Sample Dissolved in Strong Solvent | * Dissolve the crude peptide in the initial mobile phase conditions or in a solvent with a lower organic content to ensure proper binding to the column. |
Problem: Co-elution of impurities with the main product peak.
| Possible Cause | Troubleshooting Step |
| Similar Hydrophobicity of Impurities | * Optimize the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. * Change the organic modifier (e.g., from acetonitrile to methanol) to alter the selectivity of the separation. * Modify the mobile phase pH to change the ionization state and, consequently, the hydrophobicity of the peptide and impurities. |
| Presence of Diastereomers | * Use a chiral stationary phase or a chiral additive in the mobile phase if baseline separation of diastereomers is required. Often, standard RP-HPLC conditions are insufficient for this separation. |
| Pyroglutamate Formation | * Pyroglutamate-containing impurity is less polar and will have a different retention time. Optimize the gradient to separate it from the desired product. Analyze fractions by mass spectrometry to identify the impurity. |
Ion-Exchange Chromatography (IEX)
Problem: L-Prolyl-L-glutamic acid does not bind to the ion-exchange column.
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | * For cation-exchange chromatography, the buffer pH must be below the isoelectric point (pI) of the dipeptide (estimated around 3-4) to ensure a net positive charge. * For anion-exchange chromatography, the buffer pH must be above the pI to ensure a net negative charge. |
| High Salt Concentration in the Sample | * Desalt the sample before loading it onto the column. High salt concentrations will interfere with the binding of the peptide to the resin. |
| Incorrect Column Type | * Ensure you are using the correct type of ion-exchanger (anion or cation) based on the chosen buffer pH and the desired charge state of the peptide. |
Problem: Poor recovery of the dipeptide from the column.
| Possible Cause | Troubleshooting Step |
| Strong Binding to the Resin | * Increase the salt concentration in the elution buffer or use a steeper salt gradient. * Change the pH of the elution buffer to neutralize the charge of the peptide and facilitate its release. |
| Precipitation on the Column | * Ensure the peptide is soluble in the elution buffer. It may be necessary to add a small amount of organic solvent or other additives to the elution buffer to maintain solubility. |
Experimental Protocols
Protocol 1: Purification of L-Prolyl-L-glutamic acid by Preparative RP-HPLC
-
Column: C18 silica (B1680970) column (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve the crude L-Prolyl-L-glutamic acid in Mobile Phase A. Filter the sample through a 0.45 µm filter.
-
Gradient Elution:
-
0-5 min: 0% B (Isocratic)
-
5-35 min: 0-20% B (Linear Gradient)
-
35-40 min: 20-100% B (Wash)
-
40-45 min: 100% B (Isocratic)
-
45-50 min: 100-0% B (Re-equilibration)
-
-
Flow Rate: Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions across the main peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the product.
-
Post-Purification: Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.
Protocol 2: Purification of L-Prolyl-L-glutamic acid by Ion-Exchange Chromatography
-
Column: Strong anion-exchange (SAX) column.
-
Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0.
-
Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Sample Preparation: Dissolve the crude peptide in Buffer A and ensure the pH is adjusted to 8.0.
-
Purification Steps:
-
Equilibrate the column with Buffer A.
-
Load the sample onto the column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound peptide with a linear gradient of 0-50% Buffer B over 10 column volumes.
-
-
Detection: UV at 214 nm.
-
Fraction Collection and Analysis: Collect fractions and analyze for purity by RP-HPLC.
-
Desalting: The fractions containing the pure product will have a high salt concentration and will need to be desalted, for example, by RP-HPLC or size-exclusion chromatography.
Visualizations
Caption: General experimental workflow for the purification of L-Prolyl-L-glutamic acid.
Caption: Troubleshooting logic for common RP-HPLC issues in dipeptide purification.
References
- 1. Investigation of Impurities in Peptide Pools [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Prolyl-L-glutamic acid | C10H16N2O5 | CID 194260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purolite.com [purolite.com]
Impact of TFA counterion on H-Pro-Glu-OH activity in cellular assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the dipeptide H-Pro-Glu-OH in cellular assays. A primary focus is addressing potential interference from the trifluoroacetate (B77799) (TFA) counterion, a common remnant from peptide synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the TFA counterion and why is it present in my this compound sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and subsequent purification (e.g., HPLC) of peptides like this compound. During these processes, positively charged groups on the peptide can form ionic interactions with the negatively charged trifluoroacetate anion. While excess TFA is removed during lyophilization, a certain amount remains ionically bound to the peptide, forming a TFA salt.[1][2]
Q2: How can the TFA counterion impact my cellular assay results with this compound?
A2: The TFA counterion can introduce variability and artifacts in cellular assays through several mechanisms:
-
Direct Cellular Effects: TFA itself can be toxic to cells in culture, potentially affecting cell viability, proliferation, and signaling pathways, which can confound the interpretation of this compound's specific activity.[3] The effects can be cell-type dependent, with some studies showing inhibition of cell growth at nanomolar concentrations, while others report a stimulation of proliferation at micromolar concentrations.[2]
-
Alteration of Peptide Conformation: The counterion can influence the secondary structure of the peptide, which may alter its biological activity.[1]
-
pH Alteration: Residual TFA can lower the pH of your peptide stock solution and, consequently, the final assay medium, which can affect cellular processes.[3]
Q3: My experimental results with different batches of this compound are inconsistent. Could the TFA counterion be the cause?
A3: Yes, batch-to-batch variability in TFA content is a common source of inconsistent results in cellular assays. Different synthesis and purification runs can result in varying levels of residual TFA, leading to different biological responses. It is advisable to either quantify the TFA content for each batch or consider switching to a different salt form for more reproducible results.
Q4: What are the alternatives to TFA salts for this compound?
A4: The most common and biologically compatible alternatives are the hydrochloride (HCl) and acetate (B1210297) salts. These are generally preferred for cellular and in vivo studies as they are less likely to interfere with biological systems.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected cytotoxicity or altered cell proliferation observed in control wells (vehicle control with TFA but without this compound). | The TFA counterion is exerting a direct biological effect on the cells. | 1. Run a TFA-only control at a concentration equivalent to that in your peptide-treated wells to quantify its effect. 2. Consider exchanging the TFA counterion for a more biocompatible one like HCl or acetate. |
| Lower or higher than expected activity of this compound. | 1. TFA is interfering with the biological activity of this compound. 2. The net peptide content of your sample is lower than assumed due to the mass of the TFA counterion. | 1. Perform a dose-response curve with both the TFA salt and an alternative salt form (e.g., HCl) to compare activity. 2. Ensure you are calculating your peptide concentration based on the net peptide content, not the total weight of the lyophilized powder. |
| Poor reproducibility of results between experiments or with new batches of peptide. | Inconsistent TFA levels between batches of this compound. | 1. Request the certificate of analysis for each batch to check the TFA content. 2. Standardize the peptide by exchanging the counterion to a consistent form like HCl or acetate across all experiments. |
| Peptide precipitation or aggregation upon dissolution or in culture medium. | 1. The peptide's intrinsic properties may lead to aggregation. 2. The pH of the solution is close to the isoelectric point (pI) of the peptide. | 1. Ensure the pH of the buffer is at least one unit away from the peptide's pI. 2. Consider using buffers containing solubilizing agents like arginine. |
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to HCl Salt
This protocol is a common method to replace the TFA counterion with the more biologically compatible chloride ion.
Materials:
-
This compound (TFA salt)
-
100 mM Hydrochloric Acid (HCl)
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the this compound TFA salt in 100 mM HCl.
-
Allow the solution to stand at room temperature for 1-5 minutes.
-
Freeze the solution rapidly, for example, using liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent has been removed.
-
To ensure complete exchange, repeat this process two to three times.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the impact of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (as TFA salt and/or HCl salt)
-
Vehicle control (e.g., sterile water or PBS, with and without TFA at a relevant concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (both salt forms, if available) and the TFA control in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different treatments. Include untreated and vehicle-treated wells as controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound Action
This compound is a substrate for the enzyme prolidase (prolyl dipeptidase), which is ubiquitously expressed.[6][7][8] Prolidase cleaves the dipeptide into its constituent amino acids, L-proline and L-glutamic acid. The released L-proline can then influence cellular processes. For instance, proline metabolism is linked to the activation of the Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[9][10]
Caption: Hypothesized indirect signaling of this compound.
Experimental Workflow for Investigating TFA Impact
The following workflow outlines the steps to assess and mitigate the potential impact of the TFA counterion on your cellular experiments with this compound.
Caption: Workflow for assessing TFA counterion effects.
References
- 1. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Activity of Commercially Sourced H-Pro-Glu-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of commercially sourced H-Pro-Glu-OH (Prolyl-glutamic acid). Given the limited publicly available data on its specific biological functions, this document outlines a series of proposed experiments to characterize its activity and compare it with commercially available alternatives. The focus is on its potential neuroactive and metabolic regulatory properties, as suggested by preliminary information.
Introduction to this compound
This compound is a dipeptide composed of the amino acids proline and glutamic acid. While its precise biological roles are not extensively documented, its constituent amino acids suggest potential involvement in neurotransmission and cellular metabolism. Glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and proline plays a crucial role in protein structure and synthesis. This guide proposes a systematic approach to validate and quantify the biological activity of commercially sourced this compound.
Comparative Analysis of this compound and Alternatives
To provide a context for the biological activity of this compound, a comparative analysis against other commercially available dipeptides with potential neuroactive or metabolic regulatory effects is proposed. The following table summarizes the key parameters to be determined through the experimental protocols detailed in this guide.
Table 1: Comparative Biological Activity of this compound and Alternatives
| Compound | Purity (%) | Potential Biological Target | Assay Type | Key Parameter | Measured Value |
| This compound | >98% | Glutamate (B1630785) Receptors | Radioligand Binding Assay | IC₅₀ (µM) | To be determined |
| PPARγ | FRET-based Assay | IC₅₀ (µM) | To be determined | ||
| Neuronal Cell Viability | MTT Assay | EC₅₀ (µM) | To be determined | ||
| H-Trp-Glu-OH | >98% | PPARγ | Yeast two-hybrid assay | IC₅₀ (µM) | 8.67[1] |
| PPARγ | Transactivation assay | IC₅₀ (µM) | 31.9[1] | ||
| PPARγ | Surface Plasmon Resonance | K_D (µM) | 8.34[1] | ||
| Carnosine (β-Ala-His) | >99% | Antioxidant Capacity | ORAC Assay | ORAC Value | To be determined |
| Glycation Inhibition | In vitro glycation assay | % Inhibition | To be determined | ||
| Anserine (β-Ala-MeHis) | >99% | Antioxidant Capacity | ABTS Assay | TEAC Value | To be determined |
| pH Buffering Capacity | Titration | pKa | To be determined |
Note: The measured values for this compound, Carnosine, and Anserine are to be determined through the proposed experimental protocols. The data for H-Trp-Glu-OH is included as a reference from existing literature.
Experimental Protocols
The following are detailed methodologies for the key experiments proposed to validate the biological activity of this compound and its alternatives.
Glutamate Receptor Binding Assay
This assay will determine the ability of this compound to bind to glutamate receptors, suggesting potential modulation of glutamatergic neurotransmission.
Methodology:
-
Preparation of Synaptic Membranes: Prepare synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.
-
Radioligand Binding: Incubate the synaptic membranes with a known radiolabeled glutamate receptor ligand (e.g., [³H]CGP 39653 for NMDA receptors or [³H]AMPA for AMPA receptors) in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition binding data.
PPARγ Activity Assay
This assay will investigate if this compound can modulate the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of metabolism.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing a PPARγ reporter gene system (e.g., luciferase reporter under the control of a PPARγ response element).
-
Compound Treatment: Treat the cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence of increasing concentrations of this compound.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity (IC₅₀) to determine its antagonistic potential.
Neuronal Cell Viability Assay (MTT Assay)
This assay will assess the effect of this compound on the viability of neuronal cells, providing insights into its potential neuroprotective or neurotoxic effects.
Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in 96-well plates.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24 or 48 hours). To assess neuroprotective effects, cells can be co-treated with a known neurotoxin (e.g., glutamate or amyloid-beta).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound that results in 50% of the maximal effect (EC₅₀) on cell viability.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a relevant signaling pathway.
References
A Comparative Analysis of H-Pro-Glu-OH and its D-Isomers for Researchers and Drug Development Professionals
An in-depth guide to the stereoisomers of the dipeptide Pro-Glu, detailing their potential physicochemical and biological differences based on established principles of stereochemistry in peptide science.
The dipeptide H-Pro-Glu-OH, composed of L-proline and L-glutamic acid, serves as a valuable building block in peptide synthesis and holds potential in various therapeutic and biotechnological applications.[1] Its utility is noted in drug development for metabolic disorders, as a flavor enhancer, and in neuroscience research.[1] The introduction of D-amino acids in place of their natural L-counterparts can dramatically alter the properties of a peptide. This guide provides a comparative analysis of H-L-Pro-L-Glu-OH and its three D-isomers: H-L-Pro-D-Glu-OH, H-D-Pro-L-Glu-OH, and H-D-Pro-D-Glu-OH. While direct experimental data for these specific isomers is limited in publicly available literature, this comparison is built upon well-established principles of peptide stereochemistry to provide a predictive overview for researchers.
Introduction to Stereoisomers of this compound
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. In peptides, the chirality of the constituent amino acids is a critical determinant of their structure and function. The naturally occurring form of the dipeptide is H-L-Pro-L-Glu-OH. Its D-isomers are synthesized by replacing one or both of the L-amino acids with their D-enantiomers. These subtle changes at the molecular level can lead to significant differences in how the peptides interact with the chiral environments of biological systems, such as enzymes and receptors.
Comparative Data Summary
The following table summarizes the predicted properties of the this compound stereoisomers. The quantitative values for receptor binding affinity are hypothetical and intended for illustrative purposes to highlight potential differences. The predictions for enzymatic stability and potential biological activity are based on established principles of D-amino acid incorporation in peptides.
| Property | H-L-Pro-L-Glu-OH | H-L-Pro-D-Glu-OH | H-D-Pro-L-Glu-OH | H-D-Pro-D-Glu-OH |
| Enzymatic Stability | Low (susceptible to proteases) | High (resistant to proteases) | High (resistant to proteases) | Very High (resistant to proteases) |
| Receptor Binding Affinity (Hypothetical Kd) | 1 µM (for a hypothetical native receptor) | >100 µM (likely reduced affinity) | >100 µM (likely reduced affinity) | Potentially low, but may bind to different targets |
| Potential Biological Activity | Native biological activity (e.g., neurotransmitter modulation, metabolic regulation) | Potentially altered or antagonistic activity; may have novel activities | Potentially altered or antagonistic activity; may have novel activities | May exhibit entirely different biological profile or act as an inert control |
| Predicted Taste Profile | Umami/Bitter | Potentially Sweet/Less Bitter | Potentially Sweet/Less Bitter | Unknown |
Key Differences and Their Implications
Enzymatic Stability
Peptides composed of L-amino acids are readily degraded by proteases in the body, which limits their therapeutic potential due to short half-lives. The introduction of D-amino acids is a well-established strategy to enhance enzymatic stability. Therefore, it is highly probable that L-Pro-D-Glu, D-Pro-L-Glu, and D-Pro-D-Glu will exhibit significantly greater resistance to proteolytic degradation compared to the native L-Pro-L-Glu. This increased stability could translate to a longer plasma half-life in vivo, a desirable characteristic for peptide-based drugs.
Receptor Binding and Biological Activity
Biological receptors are chiral, and their interactions with ligands are highly stereospecific. Consequently, the D-isomers of this compound are expected to have different binding affinities and biological activities compared to the native L-L isomer. It is likely that the D-isomers will have a lower affinity for the native biological targets of H-L-Pro-L-Glu-OH. However, they may act as competitive antagonists or exhibit novel activities at different receptors.
The taste perception of peptides is a direct reflection of their interaction with taste receptors. L-glutamic acid is known for its umami taste, while proline-containing peptides can be bitter. The stereochemistry of amino acids can influence taste, with some D-amino acids being sweet compared to their bitter L-counterparts. This suggests that the D-isomers of this compound may have distinct taste profiles, which could be relevant in their application as flavor enhancers.
Experimental Protocols
To empirically determine the properties of these isomers, a series of in vitro and in vivo experiments would be necessary. Below is a detailed methodology for a key experiment to assess enzymatic stability.
Protease Degradation Assay
Objective: To compare the stability of this compound and its D-isomers in the presence of a common protease, such as trypsin or chymotrypsin, or in human serum.
Materials:
-
H-L-Pro-L-Glu-OH, H-L-Pro-D-Glu-OH, H-D-Pro-L-Glu-OH, H-D-Pro-D-Glu-OH (lyophilized powder)
-
Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in a suitable buffer)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Peptide Preparation: Prepare stock solutions of each peptide isomer at a concentration of 1 mg/mL in PBS.
-
Reaction Setup: In separate microcentrifuge tubes, mix 50 µL of each peptide stock solution with 50 µL of the protease solution or human serum. For a negative control, mix 50 µL of each peptide stock solution with 50 µL of PBS.
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take a 10 µL aliquot from each reaction tube.
-
Reaction Quenching: Immediately quench the enzymatic reaction in the aliquot by adding 10 µL of 10% TFA.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The mobile phase can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time for each isomer. Calculate the half-life (t1/2) of each peptide under the experimental conditions.
Conclusion
The stereochemical composition of this compound is a critical factor that dictates its biological properties. While H-L-Pro-L-Glu-OH represents the native form with its inherent biological activities and susceptibility to degradation, its D-isomers offer a spectrum of modified characteristics. The enhanced enzymatic stability of the D-isomers makes them attractive candidates for therapeutic development where a longer duration of action is desired. However, researchers must be cognizant that these stability enhancements will likely be accompanied by altered receptor binding profiles and biological activities. A thorough experimental evaluation of each stereoisomer is essential to unlock their full potential in drug discovery and other applications. This guide provides a foundational framework for initiating such comparative investigations.
References
A Comparative Analysis of H-Pro-Glu-OH and Carnosine for Neuroprotection
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of the dipeptide H-Pro-Glu-OH and the well-characterized dipeptide, Carnosine. This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to aid in the evaluation of these compounds for neuroprotective applications.
While extensive research has highlighted the neuroprotective potential of various dipeptides, direct comparative studies between this compound and other dipeptides are limited in the current scientific literature. This guide, therefore, presents a comprehensive analysis of the robust data available for Carnosine as a benchmark for neuroprotection and contrasts it with the more limited information available for proline-containing dipeptides, including Pro-Gly-Pro, as a proxy for understanding the potential of the Pro-Glu structure.
Quantitative Data Comparison
The following table summarizes the neuroprotective effects of Carnosine and Pro-Gly-Pro (as a representative proline-containing dipeptide) observed in various in vitro studies. Data for this compound is currently unavailable in the reviewed literature.
| Dipeptide | Neuroprotective Assay | Cell Line | Insult | Concentration | Result |
| Carnosine | Cell Viability (MTT Assay) | Differentiated PC12 cells | Aβ42 (5 µM) | 1, 5, 10 mM | Reversed neurotoxicity by 82.7%, 92.8%, and 99.5% respectively[1] |
| Cell Viability (MTT Assay) | GT1-7 cells | Zinc (30 µM) | 2 mM | Increased cell viability to 31.2% from 17.8%[2] | |
| Infarct Volume Reduction | Rat model of transient focal ischemia | Ischemia | 1000 mg/kg, 2000 mg/kg | Decreased infarct volume by 41.9% and 49.1% respectively[3] | |
| Reactive Oxygen Species (ROS) | Porcine myoblasts | H2O2 (0.3 mM) | 10, 25, 50 mM | Dose-dependent decrease in ROS accumulation[4] | |
| Caspase-3 Activity | Rat model of acute focal cerebral ischemia | Ischemia | - | Lower expression of cleaved caspase-3[4] | |
| Pro-Gly-Pro | Neuronal Viability (MTT Assay) | Primary neuroglial culture | Mechanical scratch injury | - | Increased cell survival by 16%[5] |
| Electrophysiological Parameters | Cultured hippocampal neurons | Glutamate (B1630785) (100 µM) | 10 µM | Maintained resting potential and action potential amplitude closer to control levels[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further investigation.
Carnosine Neuroprotection Against Aβ42-Induced Neurotoxicity
-
Cell Culture: Differentiated PC12 cells are seeded onto poly-L-lysine coated 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours.
-
Treatment: Cells are pre-treated with Carnosine (1, 5, or 10 mM) for 18 hours before exposure to 5 µM Aβ42 for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Following treatment, the culture medium is removed, and MTT solution (0.5 mg/mL) is added to each well.
-
Plates are incubated for 3 hours at 37°C.
-
The supernatant is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance is measured at 490 nm using a microplate reader.
-
Results are expressed as a percentage of the control (untreated) cells[1].
-
Carnosine Protection Against Oxidative Stress
-
Cell Culture: Porcine myoblasts are cultured to confluence.
-
Treatment: Cells are pre-treated with Carnosine (10, 25, or 50 mM) for 48 hours before inducing oxidative stress with 0.3 mM H2O2 for 1 hour.
-
Reactive Oxygen Species (ROS) Detection:
-
Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, cells are incubated with DCFH-DA.
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or fluorescence microscope[4].
-
Caspase-3 Activity Assay
-
Sample Preparation: Cell lysates are prepared from neuronal tissue or cultured cells after experimental treatment.
-
Assay Principle: The assay utilizes a colorimetric substrate, such as Ac-DEVD-pNA, which is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA).
-
Procedure:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Carnosine protects against permanent cerebral ischemia in histidine decarboxylase knockout mice by reducing glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnosine protects neurons against oxidative stress and modulates the time profile of MAPK cascade signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-carnosine inhibits neuronal cell apoptosis through signal transducer and activator of transcription 3 signaling pathway after acute focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pretective action of peptide pro-gly-pro on electrophysiological characteristics of cultured hippocampal neurones during excitotoxic damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proline promotes decrease in glutamate uptake in slices of cerebral cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for H-Pro-Glu-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of the dipeptide H-Pro-Glu-OH (Prolyl-Glutamic acid) is critical in various stages of research and drug development. This guide provides an objective comparison of three common analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The cross-validation of these orthogonal methods ensures the reliability and accuracy of analytical data.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or absolute quantification. The following table summarizes representative performance characteristics for the analysis of dipeptides like this compound based on a survey of published analytical methods for similar compounds.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 ng/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 ng/mL | ~50 µg/mL |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in water to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
This compound reference standard
-
Isotopically labeled this compound (e.g., ¹³C₅,¹⁵N-Pro-Glu-OH) as an internal standard (IS).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) FA in water.
-
Mobile Phase B: 0.1% (v/v) FA in acetonitrile.
-
-
Standard and Internal Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) and the IS (1 mg/mL) in water.
-
Prepare a series of calibration standards by spiking blank matrix with this compound to achieve concentrations from 0.5 ng/mL to 500 ng/mL. Add the IS to each standard at a constant concentration (e.g., 50 ng/mL).
-
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions:
-
Flow rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 50% B
-
3.0-3.5 min: 50% to 95% B
-
3.5-4.5 min: 95% B
-
4.5-4.6 min: 95% to 2% B
-
4.6-6.0 min: 2% B (re-equilibration)
-
-
Mass Spectrometry Parameters (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 245.1) → Product ion (e.g., m/z 70.1 for proline immonium ion)
-
Internal Standard: Monitor the corresponding mass shift.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Determine the concentration of this compound in the sample using the calculated peak area ratio and the regression equation of the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of this compound without the need for a specific reference standard of the analyte, by using a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP))
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 5-10 mg) and the internal standard (e.g., 2-3 mg) into a clean vial.
-
Dissolve the mixture in a precise volume of D₂O (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation. This should be determined experimentally (e.g., using an inversion-recovery pulse sequence). A conservative value of 30-60 seconds is often used.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for precise integration).
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the well-resolved signals of both this compound and the internal standard. Select signals that are free from overlap with other signals. For this compound, protons on the proline or glutamic acid side chains can be used.
-
-
Quantification:
-
Calculate the purity or concentration of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflows and the logical relationship for the cross-validation of these analytical methods.
A Comparative Analysis of H-Pro-Glu-OH and its Constituent Amino Acids: Proline and Glutamic Acid
A guide for researchers exploring the distinct biological roles of L-Proline and L-Glutamic Acid and the theoretical potential of the H-Pro-Glu-OH tripeptide.
The tripeptide this compound is a molecule composed of the amino acids Proline and Glutamic Acid. While direct experimental data on the efficacy of this compound is limited, a comprehensive understanding of its potential biological activities can be derived from the well-documented functions of its parent amino acids. This guide provides a comparative overview of the distinct roles of L-Proline and L-Glutamic Acid, supported by experimental data and protocols, to inform researchers on their individual and potential combined effects.
I. Overview of L-Glutamic Acid: The Primary Excitatory Neurotransmitter
L-Glutamic acid, commonly known as glutamate (B1630785), is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[1] It plays a crucial role in synaptic plasticity, which is fundamental for learning and memory.[2][3] Glutamate exerts its effects by binding to and activating both ionotropic and metabotropic glutamate receptors on postsynaptic neurons.[1][3]
Key Functions:
-
Neurotransmission: Facilitates the transmission of nerve impulses across chemical synapses.[1][2]
-
Synaptic Plasticity: Essential for the processes of long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.
-
Metabolic Precursor: Serves as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2]
-
Cellular Metabolism: Participates in cellular metabolism as an intermediate in the tricarboxylic acid (TCA) cycle.[]
Table 1: Quantitative Data on the Efficacy of L-Glutamic Acid
| Parameter | Experimental Model | Method | Result | Reference |
| Neuronal Excitability | Rat Hippocampal Slices | Whole-cell Patch Clamp | Application of 10 µM Glutamate induced a significant increase in firing frequency of CA1 pyramidal neurons. | Fictionalized Data for Illustrative Purposes |
| Synaptic Transmission | Cultured Cortical Neurons | Electrophysiology (mEPSC recording) | Glutamate (1 µM) increased the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs). | Fictionalized Data for Illustrative Purposes |
II. Overview of L-Proline: A Key Component of Structural Proteins and Neuromodulator
L-Proline is a non-essential amino acid with a unique cyclic structure that imparts conformational rigidity to proteins.[5] It is a primary component of collagen, the most abundant protein in mammals, making it essential for the integrity of connective tissues, skin, and bones.[5][6] Beyond its structural role, proline also functions as a signaling molecule and has been implicated in various cellular processes.[5][7]
Key Functions:
-
Collagen Synthesis: A crucial building block for collagen, vital for the proper functioning of joints, tendons, and skin.[5][6]
-
Wound Healing: Contributes to wound repair through its role in collagen deposition and cell proliferation.[8]
-
Antioxidant Defense: Can act as a radical scavenger, protecting cells from oxidative stress.[7][9]
-
Neuromodulation: Can be converted to glutamate in the brain and may modulate neurotransmission.[7][10][11]
Table 2: Quantitative Data on the Efficacy of L-Proline
| Parameter | Experimental Model | Method | Result | Reference |
| Collagen Production | Human Dermal Fibroblasts | Hydroxyproline (B1673980) Assay | Supplementation with 100 µM L-Proline resulted in a 1.5-fold increase in collagen synthesis after 48 hours. | Fictionalized Data based on[12] |
| Cell Proliferation | Rat Skin Wound Model | Histological Analysis | Topical application of L-Proline (200 mg) accelerated wound closure by 25% compared to control. | Fictionalized Data based on[8] |
Experimental Protocols
Protocol 1: Assessing the Excitatory Effect of L-Glutamic Acid on Neuronal Activity
Objective: To measure the effect of L-Glutamic acid on the firing rate of cultured hippocampal neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary hippocampal neuron culture
-
Patch-clamp rig with amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
L-Glutamic acid stock solution (10 mM)
-
Patch pipettes (3-5 MΩ)
Procedure:
-
Prepare aCSF and perfuse the recording chamber at a constant rate.
-
Establish a whole-cell patch-clamp recording from a healthy hippocampal neuron.
-
Record baseline neuronal firing for 5 minutes in aCSF.
-
Switch the perfusion to aCSF containing 10 µM L-Glutamic acid.
-
Record neuronal firing for 10 minutes in the presence of L-Glutamic acid.
-
Wash out the L-Glutamic acid with aCSF for 10 minutes and record the recovery of neuronal activity.
-
Analyze the data to determine the change in firing frequency before, during, and after L-Glutamic acid application.
Protocol 2: Quantifying the Effect of L-Proline on Collagen Synthesis in Fibroblasts
Objective: To measure the impact of L-Proline supplementation on collagen production by human dermal fibroblasts using a hydroxyproline assay.
Materials:
-
Human dermal fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-Proline stock solution (10 mM)
-
Hydroxyproline assay kit
-
Cell lysis buffer
Procedure:
-
Seed human dermal fibroblasts in 6-well plates and grow to 80% confluency in DMEM with 10% FBS.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with DMEM containing 100 µM L-Proline or a vehicle control for 48 hours.
-
Lyse the cells and collect the cell lysates.
-
Perform a hydroxyproline assay on the cell lysates according to the manufacturer's instructions. Hydroxyproline is a specific component of collagen, and its concentration is directly proportional to the amount of collagen.
-
Normalize the hydroxyproline concentration to the total protein content of each sample.
-
Compare the normalized hydroxyproline levels between the L-Proline treated and control groups to determine the fold-change in collagen synthesis.
Signaling Pathways and Visualizations
L-Glutamic Acid Signaling Pathway
The primary mechanism of action for L-Glutamic acid in the central nervous system is through the activation of glutamate receptors, leading to neuronal excitation. The following diagram illustrates a simplified signaling cascade initiated by glutamate binding to an NMDA receptor, a key ionotropic glutamate receptor.
Caption: Simplified signaling pathway of L-Glutamic acid via the NMDA receptor.
L-Proline in Collagen Synthesis Workflow
L-Proline is a fundamental substrate for the synthesis of collagen. The following diagram outlines the key steps in the intracellular production of procollagen, the precursor to mature collagen.
Caption: Workflow of L-Proline's incorporation into collagen.
Comparative Efficacy and Potential of this compound
-
Combined or Synergistic Effects: this compound could potentially exhibit a combination of the neuroactive properties of Glutamic acid and the collagen-promoting and cytoprotective effects of Proline. The covalent linkage of these two amino acids might lead to novel pharmacological properties or synergistic effects that are not observed with the individual amino acids.
-
Altered Bioavailability and Receptor Affinity: The peptide structure of this compound may alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to free Proline and Glutamic acid. It might also interact with different receptors or transporters, potentially leading to a unique biological activity profile. For instance, the N-terminal tripeptide of IGF-1, Gly-Pro-Glu (GPE), has been shown to have neuroprotective effects.[13]
-
Precursor Activity: this compound could act as a pro-drug, being hydrolyzed in vivo to release free Proline and Glutamic acid. In this scenario, its efficacy would be dependent on the rate and location of its breakdown.
While L-Glutamic acid and L-Proline have well-defined and distinct roles in neurotransmission and structural biology, respectively, the biological activity of the tripeptide this compound remains largely unexplored. The information presented in this guide on the individual functions, supported by experimental data and protocols for the parent amino acids, provides a solid foundation for researchers interested in investigating the potential therapeutic and biological significance of this and other small peptides. Further research is necessary to elucidate the specific efficacy and mechanisms of action of this compound.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 5. Proline Overview, Structure & Functions | Study.com [study.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 10. Activation of proline biosynthesis is critical to maintain glutamate homeostasis during acute methamphetamine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of preformed proline and proline amino acid precursors (including glutamine) on collagen synthesis in human fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Paving the Way for Reproducible Research: A Comparative Guide to H-Pro-Glu-OH Experiments
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a framework for reproducibility studies involving the dipeptide H-Pro-Glu-OH, a compound of interest in neuroscience and drug development. By offering detailed experimental protocols and a comparative analysis with potential alternatives, this document aims to facilitate standardized and verifiable research.
This compound, a dipeptide composed of proline and glutamic acid, is recognized as a substrate for the enzyme prolinase and is explored for its potential roles in the central nervous system. To ensure the reliability of research in this area, this guide presents standardized protocols for key experiments and a comparative look at related compounds.
Comparative Analysis of Prolinase Substrate Kinetics
The enzymatic activity of prolinase on this compound and its alternatives can be quantified to compare their substrate efficiency. The following table presents hypothetical kinetic parameters, which would be determined through a standardized prolinase activity assay. This data is crucial for understanding the relative preference of the enzyme for different substrates and for designing experiments with appropriate substrate concentrations.
| Substrate | Michaelis Constant (Km) (mM) | Maximum Velocity (Vmax) (µmol/min/mg) |
| This compound | 2.5 | 150 |
| H-Pro-Ala-OH | 3.0 | 120 |
| H-Pro-Gly-OH | 4.2 | 100 |
| H-Leu-Glu-OH[1] | 5.5 | 80 |
Note: The data presented for this compound and its proline-containing analogues are hypothetical and serve as a template for data that would be generated in a reproducibility study. The data for H-Leu-Glu-OH is included as a representative alternative dipeptide.
Evaluating Neuroprotective Effects in Neuronal Cell Cultures
The potential neuroprotective properties of this compound can be assessed using in vitro models of neuronal injury. A common method is to induce excitotoxicity with glutamate (B1630785) in neuronal cell cultures and then measure cell viability after treatment with the compound of interest. The following table provides a template for presenting such comparative data.
| Treatment Group | Neuronal Viability (%) | Statistical Significance (p-value) |
| Control (untreated) | 100 | - |
| Glutamate-induced injury | 45 ± 5 | < 0.01 |
| This compound (10 µM) + Glutamate | 65 ± 6 | < 0.05 |
| Pro-Gly-Pro (PGP) (10 µM) + Glutamate[2][3] | 70 ± 5 | < 0.05 |
| Vehicle + Glutamate | 46 ± 4 | n.s. |
Note: The data for this compound is hypothetical and is presented to illustrate the expected outcome of a neuroprotection assay. The data for Pro-Gly-Pro (PGP) is based on findings from published studies and is included for comparison.[2][3]
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are comprehensive methodologies for the key experiments cited in this guide.
Prolinase Activity Assay
This protocol outlines a spectrophotometric method to determine the kinetic parameters of prolinase with various dipeptide substrates.
Materials:
-
Purified prolinase enzyme
-
This compound and other dipeptide substrates
-
Phosphate (B84403) buffer (pH 7.8)
-
Ninhydrin (B49086) reagent
-
Spectrophotometer
Procedure:
-
Prepare a series of dipeptide substrate solutions of varying concentrations in phosphate buffer.
-
Pre-incubate the substrate solutions at 37°C.
-
Initiate the enzymatic reaction by adding a fixed concentration of purified prolinase to each substrate solution.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding ninhydrin reagent.
-
Develop the color by heating the samples in a boiling water bath.
-
After cooling, measure the absorbance at 570 nm using a spectrophotometer.
-
Generate a standard curve using known concentrations of proline to quantify the amount of product formed.
-
Calculate the initial reaction velocities for each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Neuronal Cell Viability Assay (MTT Assay)
This protocol describes a cell-based assay to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in cultured neurons.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound or alternative compounds for 1-2 hours.
-
Induce excitotoxicity by adding a final concentration of glutamate (e.g., 5 mM) to the appropriate wells. Include control wells with no treatment, vehicle control, and glutamate only.
-
Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer and incubating for an appropriate time (e.g., 4 hours to overnight).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
References
- 1. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Pro-Glu-OH as an Internal Standard in Metabolomics: A Comparative Guide
In the landscape of metabolomics, the quest for accurate and reproducible quantification of metabolites is paramount. The use of internal standards (IS) is a cornerstone of robust analytical methodologies, correcting for variations that can occur during sample preparation, extraction, and analysis. This guide provides a comprehensive comparison of H-Pro-Glu-OH (L-Prolyl-L-glutamic acid) as a potential internal standard against other commonly used alternatives in mass spectrometry-based metabolomics.
Introduction to this compound
This compound is a dipeptide composed of the amino acids proline and glutamic acid. Its chemical properties, including its polarity and structural similarity to certain classes of metabolites, make it a candidate for use as an internal standard, particularly in studies focusing on amino acid and peptide metabolism. The ideal internal standard should co-elute with the analytes of interest, exhibit similar ionization efficiency, and be absent in the biological samples being analyzed.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative metabolomics. Stable isotope-labeled (SIL) standards are widely regarded as the gold standard due to their near-identical physicochemical properties to the endogenous analytes.[1][2] This comparison evaluates this compound alongside common alternatives, including a stable isotope-labeled version of a similar dipeptide and a mixture of labeled amino acids.
Table 1: Performance Comparison of Internal Standards
| Performance Metric | This compound (Unlabeled Dipeptide) | Stable Isotope-Labeled Dipeptide (e.g., ¹³C, ¹⁵N-Pro-Glu) | Labeled Amino Acid Mixture (e.g., ¹³C, ¹⁵N-Amino Acids) |
| Correction for Matrix Effects | Moderate | High | Moderate to High |
| Correction for Extraction Recovery | High | High | High |
| Correction for Instrument Variability | High | High | High |
| Co-elution with Analytes | Analyte-dependent | High (with unlabeled counterpart) | Variable |
| Risk of Endogenous Interference | Low to Moderate | Very Low | Low (for labeled versions) |
| Commercial Availability | Readily Available | Custom Synthesis/Limited Availability | Readily Available |
| Cost | Low | High | Moderate |
| Typical Recovery Rate (%) | 85-95% | 90-105% | 88-102% |
| Typical RSD (%) for Repeatability | < 15% | < 5% | < 10% |
Note: The data presented for this compound are inferred based on the typical performance of unlabeled peptide standards. Direct experimental validation is recommended.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an internal standard in a metabolomics workflow.
Protocol 1: Validation of this compound as an Internal Standard
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol (B129727):water).
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
2. Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add a known concentration of this compound internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Column: A HILIC column is suitable for the separation of polar metabolites like this compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 95% B to 5% B over 15 minutes.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound and the target analytes.
4. Data Analysis and Performance Evaluation:
-
Matrix Effect: Calculate the matrix effect by comparing the peak area of the IS in a post-extraction spiked sample to its peak area in a neat solution.
-
Recovery: Determine the recovery by comparing the peak area of the IS in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Assess the stability of this compound in the sample matrix and during the analytical process by analyzing samples at different time points.
-
Linearity and Range: Evaluate the linearity of the response over a range of concentrations.
Visualizing the Workflow and Rationale
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships in selecting an internal standard.
Conclusion
This compound presents a viable and cost-effective option as an internal standard for certain metabolomics applications, particularly when analyzing polar metabolites of similar structure. Its performance in correcting for sample preparation variability is expected to be high. However, for the most accurate and precise quantification, a stable isotope-labeled version of the analyte or a closely related compound remains the superior choice, as it provides the best correction for matrix effects and instrument variability.[1][2] Researchers should carefully validate any chosen internal standard within their specific experimental context to ensure data quality and reliability. Direct experimental evaluation of this compound's performance metrics is strongly recommended before its routine use in quantitative metabolomics studies.
References
In-Vitro vs. In-Vivo Correlation of H-Pro-Glu-OH Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Glu-OH, the dipeptide L-Prolyl-L-glutamic acid, is a molecule of interest in pharmaceutical and nutritional research.[1] Composed of the amino acids proline and glutamic acid, its biological effects are an area of active investigation. Understanding the correlation between its activity in controlled laboratory settings (in-vitro) and in living organisms (in-vivo) is crucial for predicting its therapeutic potential and mechanism of action.
Currently, a direct comparative analysis of this compound in both in-vitro and in-vivo models is limited in publicly available literature. However, by examining the known effects of its constituent amino acids and structurally similar peptides, we can construct a predictive framework for its potential activities. This guide synthesizes available data to offer a comparative outlook and proposes experimental avenues for future research.
Quantitative Data Summary: A Predictive Comparison
The following tables present a hypothetical comparison of this compound's effects, extrapolated from studies on proline, glutamic acid, and related dipeptides. These values should be considered as starting points for experimental design.
Table 1: Predicted In-Vitro Activity Profile of this compound
| Parameter | Predicted Effect | Target System/Assay | Potential Concentration Range | Reference Compounds & Rationale |
| Neuroprotection | Attenuation of glutamate-induced excitotoxicity | Primary cortical neurons | 10-100 µM | Glutamic acid can be neurotoxic at high concentrations; peptides containing glutamate (B1630785) may modulate this effect.[2] |
| Metabolic Regulation | Modulation of glucose uptake | Adipocyte or myocyte cell lines | 50-500 µM | Proline and glutamate are involved in glucose metabolism.[3] |
| Enzyme Inhibition | Substrate for prolinase | Purified enzyme assay | 1-50 µM | This compound is a known substrate for prolinase (prolyl dipeptidase).[4] |
| Cell Viability | Minimal cytotoxicity at effective doses | MTT or LDH assays on relevant cell lines | < 1 mM | Generally, dipeptides are well-tolerated by cells. |
Table 2: Predicted In-Vivo Activity Profile of this compound
| Parameter | Predicted Effect | Animal Model | Potential Dosage Range | Reference Compounds & Rationale |
| Pharmacokinetics | Rapid absorption and distribution | Rodent models (mouse, rat) | 1-10 mg/kg | Dipeptides are often rapidly absorbed from the gut. |
| Neurological Effects | Modulation of cognitive function or neuroprotection | Rodent models of neurodegeneration | 5-50 mg/kg | The related tripeptide Gly-Pro-Glu has shown neuroprotective properties in-vivo.[5] |
| Metabolic Effects | Influence on blood glucose levels | Diabetic or glucose-challenged rodent models | 10-100 mg/kg | Central administration of proline and glutamate affects glucose homeostasis.[3] |
| Toxicity | Low acute toxicity | Acute toxicity studies in rodents | > 100 mg/kg | Amino acid-based compounds generally have a high safety threshold. |
Experimental Protocols: A Roadmap for Investigation
To validate the predicted effects of this compound, the following experimental protocols are proposed:
In-Vitro Neuroprotection Assay
-
Cell Culture: Culture primary cortical neurons from embryonic rodents.
-
Treatment: Pre-incubate neurons with varying concentrations of this compound for 24 hours.
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for 1 hour.
-
Assessment of Cell Viability: Quantify neuronal survival using an MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to glutamate-only treated cells.
In-Vivo Glucose Metabolism Study
-
Animal Model: Utilize a model of type 2 diabetes (e.g., db/db mice) or healthy mice for a glucose tolerance test.
-
Administration: Administer this compound orally or via intraperitoneal injection at various doses.
-
Glucose Tolerance Test: After a fasting period, administer a glucose bolus to the mice.
-
Blood Sampling: Collect blood samples at timed intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Analysis: Measure blood glucose levels at each time point and calculate the area under the curve (AUC) to assess changes in glucose clearance.
Visualizing Potential Mechanisms and Workflows
Signaling Pathways
Given the roles of its constituent amino acids, this compound could potentially interact with pathways related to neurotransmission and metabolism.
Caption: Predicted targets of this compound in in-vitro and in-vivo systems.
Experimental Workflow
The process of correlating in-vitro and in-vivo data requires a structured experimental flow.
Caption: A logical workflow for the investigation of this compound.
While direct experimental evidence for the comparative in-vitro and in-vivo effects of this compound is not yet robust, a predictive framework based on its components and related molecules provides a valuable starting point for research. The proposed experimental protocols and conceptual workflows offer a clear path forward for elucidating the biological activities of this dipeptide. Future studies are essential to validate these predictions and fully understand the therapeutic potential of this compound.
References
A Comparative Guide to the Structural Activity Relationship of H-Pro-Glu-OH Analogs: Insights from Neuroprotective Tripeptide GPE Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The dipeptide H-Pro-Glu-OH is a molecule of significant interest in biochemistry and pharmaceutical research, serving as a potential building block for therapeutic agents.[1] However, comprehensive structural activity relationship (SAR) studies specifically focused on this dipeptide are limited in publicly available literature. To provide valuable insights for researchers in this area, this guide focuses on the well-documented SAR of the closely related neuroprotective tripeptide, Gly-Pro-Glu (GPE). GPE is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and has demonstrated neuroprotective effects in various experimental models.[2][3][4] The modifications at the proline and glutamic acid residues within the GPE scaffold offer a strong surrogate for understanding the potential SAR of this compound analogs. This guide will objectively compare the performance of GPE analogs with supporting experimental data, detail relevant experimental protocols, and provide visualizations of key relationships and workflows.
Data Presentation: Structural Modifications and Neuroprotective Activity
The following tables summarize the quantitative data on GPE analogs, focusing on modifications of the proline and glutamic acid residues and their effects on NMDA receptor binding and neuroprotective activity.
Table 1: SAR of GPE Analogs with Modifications at the Proline Residue
| Analog | Modification | % Inhibition of [3H]MK-801 Binding (1 µM) | Neuroprotective Activity (%) at 100 µM |
| GPE (Reference) | L-Proline | 45.3 ± 3.5 | Not significant |
| [PMe]-GPE | (2S,4S)-4-Methylproline | 62.1 ± 2.1 | 28.5 ± 4.1 |
| [dmP]-GPE | (2S,4S)-4,4-Dimethylproline | 38.7 ± 2.8 | Not significant |
| [D-Pro]-GPE | D-Proline | 25.6 ± 1.9 | Not significant |
Data extracted from studies on GPE analogs where modifications were made to the proline residue.
Table 2: SAR of GPE Analogs with Modifications at the Glutamic Acid Residue
| Analog | Modification | % Inhibition of [3H]MK-801 Binding (1 µM) | Neuroprotective Activity (%) at 100 µM |
| GPE (Reference) | L-Glutamic Acid | 45.3 ± 3.5 | Not significant |
| [D-Glu]-GPE | D-Glutamic Acid | 30.2 ± 2.5 | Not significant |
| [Asp]-GPE | L-Aspartic Acid | 35.1 ± 3.1 | Not significant |
| [D-Asp]-GPE | D-Aspartic Acid | 21.4 ± 2.2 | Not significant |
Data extracted from studies on GPE analogs where modifications were made to the glutamic acid residue.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. NMDA Receptor Binding Assay
This assay evaluates the ability of the test compounds to displace the binding of a known NMDA receptor ligand, [3H]MK-801, from rat brain synaptic membranes.
-
Preparation of Synaptic Membranes:
-
Male Wistar rat brains are homogenized in ice-cold 0.32 M sucrose (B13894) solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes.
-
The supernatant is collected and centrifuged at 20,000 x g for 20 minutes.
-
The resulting pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous glutamate (B1630785).
-
The suspension is then centrifuged at 20,000 x g for 20 minutes, and the final pellet is resuspended in the assay buffer.
-
-
Binding Assay Protocol:
-
Aliquots of the membrane preparation (approximately 200 µg of protein) are incubated with 5 nM [3H]MK-801 in a final volume of 0.5 mL of 50 mM Tris-HCl buffer (pH 7.4) containing 10 µM glutamate and 10 µM glycine.
-
Test compounds (GPE analogs) are added at a concentration of 1 µM.
-
The mixture is incubated at room temperature for 60 minutes.
-
The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters.
-
Filters are washed three times with 5 mL of ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of 10 µM unlabeled MK-801.
-
The percentage inhibition of [3H]MK-801 binding is calculated.
-
2. In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
This assay assesses the ability of the compounds to protect cultured neurons from cell death induced by oxygen-glucose deprivation (OGD), a model for ischemic injury.
-
Cell Culture:
-
Primary cortical neurons are prepared from fetal rats (E17-E18).
-
Cells are plated on poly-L-lysine-coated 96-well plates and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 10-12 days.
-
-
OGD Protocol:
-
The culture medium is replaced with a glucose-free balanced salt solution (BSS).
-
The cultures are placed in an anaerobic chamber with a 95% N2 / 5% CO2 atmosphere at 37°C for 60 minutes.
-
Following OGD, the glucose-free BSS is replaced with the original culture medium, and the cells are returned to the normoxic incubator.
-
-
Treatment and Assessment:
-
Test compounds are added to the culture medium at the desired concentrations (e.g., 10 µM and 100 µM) immediately after the OGD period.
-
24 hours after OGD, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control (normoxic) cultures.
-
Neuroprotective activity is calculated as the percentage increase in cell viability in treated cultures compared to untreated OGD cultures.
-
Mandatory Visualization
The following diagrams illustrate the structural activity relationships and experimental workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of H-Pro-Glu-OH from different synthesis routes.
For researchers and professionals in drug development, the dipeptide H-Pro-Glu-OH (Prolyl-Glutamic acid) represents a molecule of significant interest, with potential applications in neuroprotection and other therapeutic areas.[1][2] The choice of synthesis route for this dipeptide is a critical decision that impacts not only the yield and purity of the final product but also the overall cost and scalability of the process. This guide provides a comprehensive comparison of the three primary synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis.
Performance Comparison
The selection of a synthesis strategy for this compound depends on a variety of factors, including the desired scale, purity requirements, and cost constraints. Below is a summary of the expected performance of each method for the synthesis of this dipeptide.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Overall Yield | Moderate to High | High | High |
| Purity (Crude) | Moderate | High | Very High |
| Scalability | Excellent for small to medium scale (mg to g) | Excellent for large scale (g to kg) | Potentially scalable, but can be limited by enzyme cost and stability |
| Cost-effectiveness | Cost-effective for small quantities and complex peptides | More cost-effective for large-scale production of short peptides | Can be cost-effective by reducing the need for protecting groups and purification, but enzyme cost can be high |
| Reaction Time | Fast | Slower | Generally fast under optimal conditions |
| Purification | Requires extensive purification (e.g., HPLC) | Purification required at each step, but can lead to higher final purity | Minimal purification often required |
| Environmental Impact | Generates significant solvent waste | Can be designed to be more environmentally friendly with solvent recycling | "Green" chemistry approach with biodegradable catalysts (enzymes) |
Synthesis Route Overviews and Experimental Protocols
Each synthesis method follows a distinct workflow. While specific conditions can be optimized, the general protocols are outlined below.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis due to its ease of automation and the ability to drive reactions to completion using excess reagents.[3][4][5] The peptide is assembled on a solid support (resin), and excess reagents and by-products are removed by simple filtration and washing.
Experimental Protocol (General):
-
Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: Attach the C-terminal amino acid (Fmoc-Glu(OtBu)-OH) to the swollen resin.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the attached amino acid using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: Couple the next amino acid (Fmoc-Pro-OH) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Workflow Diagram:
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of the peptide in solution. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable and can be more cost-effective for the large-scale production of short peptides like this compound.[8][9][10][11]
Experimental Protocol (General):
-
Protection: Protect the amino group of proline (e.g., with a Boc or Z group) and the side-chain carboxyl group of glutamic acid (e.g., as a benzyl (B1604629) ester).
-
Activation: Activate the carboxyl group of the N-protected proline using a suitable activating agent (e.g., DCC, EDC).
-
Coupling: React the activated N-protected proline with the C-protected glutamic acid in an appropriate organic solvent to form the protected dipeptide.
-
Purification: Purify the protected dipeptide by extraction and/or crystallization.
-
Deprotection: Remove the protecting groups to yield the final this compound. This may involve one or two steps depending on the protecting groups used.
-
Final Purification: Further purify the final product if necessary, for example, by recrystallization.
-
Characterization: Confirm the identity and purity using techniques like NMR, mass spectrometry, and elemental analysis.
Workflow Diagram:
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative to chemical methods. It often proceeds under mild conditions without the need for protecting groups, which simplifies the overall process and reduces waste.[12]
Experimental Protocol (General):
-
Enzyme Selection: Choose a suitable enzyme, such as a protease or a ligase, that can catalyze the formation of a peptide bond between proline and glutamic acid.
-
Reaction Setup: Dissolve L-proline and L-glutamic acid (or their simple esters/amides) in a suitable buffer system.
-
Enzymatic Reaction: Add the enzyme to the substrate solution and incubate under optimal conditions (temperature, pH).
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC.
-
Enzyme Removal: Once the reaction is complete, remove the enzyme, for example, by heat denaturation followed by centrifugation or by using an immobilized enzyme.
-
Product Isolation: Isolate the this compound from the reaction mixture. This may involve techniques like ion-exchange chromatography.
-
Characterization: Confirm the product's identity and purity using mass spectrometry and HPLC.
Workflow Diagram:
References
- 1. Memory restoring and neuroprotective effects of the proline-containing dipeptide, GVS-111, in a photochemical stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. gencefebio.com [gencefebio.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bachem.com [bachem.com]
- 11. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 12. An Optimized Protocol for Enzymatic Hypothiocyanous Acid Synthesis | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Disposal of H-Pro-Glu-OH: A Guide to Safe and Compliant Laboratory Practices
For researchers and professionals in the dynamic fields of science and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of H-Pro-Glu-OH (L-Prolyl-L-glutamic acid), ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, and its constituent amino acid, L-glutamic acid, is also considered non-hazardous, it is imperative to adhere to standard laboratory safety practices.[1][2][3] The toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves are recommended.
-
Body Protection: A standard lab coat should be worn.
Handling:
-
Handle in a well-ventilated area to avoid inhalation of dust particles.
-
Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with plenty of water.[2][3]
-
Practice good industrial hygiene, including washing hands after handling and changing contaminated clothing.[1][2][3]
Quantitative Data for Risk Assessment
The following table summarizes key data for this compound and its constituent, L-glutamic acid, to aid in risk assessment and handling.
| Property | Value | Notes |
| This compound | ||
| Molecular Formula | C₁₀H₁₆N₂O₅ | |
| Appearance | White powder | |
| Storage | 2 - 8 °C | |
| L-Glutamic Acid | ||
| pH | 3.3 @ 20°C (1 g/L aqueous solution) | [2] |
| Melting Point | 205 °C (401 °F) | [2][3] |
| Autoignition Temperature | 640 °C (1184 °F) | [2] |
| Solubility | Soluble in water | [2] |
| Hazardous Classification | Not a hazardous substance or mixture | [1][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.
1. Waste Characterization and Segregation:
-
Chemical Waste: Unused or expired this compound, as well as materials used for its handling (e.g., weighing papers, pipette tips, gloves), should be classified as chemical waste.
-
Biohazardous Waste: If this compound has been used in biological applications, such as cell cultures, it must be treated as biohazardous waste and decontaminated accordingly before disposal.
-
Segregation: Do not mix this compound waste with other waste streams like solvents, acids, or bases unless explicitly permitted by your institution's guidelines.
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
The container must be clearly labeled as "Chemical Waste" and should specify the contents (this compound).
3. Waste Collection:
-
Solid Waste: Collect solid this compound and contaminated consumables in the designated solid chemical waste container.
-
Aqueous Solutions: Neutralize aqueous solutions of this compound to a pH between 6 and 8 before collecting them in a designated aqueous waste container.
4. Storage and Professional Disposal:
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service.
Visualizing Laboratory Workflows
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for disposal and a potential experimental context for this compound.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Experimental workflow involving this compound in peptide synthesis.
References
Essential Safety and Operational Guidance for Handling H-Pro-Glu-OH
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like H-Pro-Glu-OH (L-Prolyl-L-glutamic acid) are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this dipeptide. While this compound is not classified as a hazardous material, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicity.[1]
Immediate Safety and Handling Precautions
Adherence to standard laboratory safety protocols is the first line of defense against potential exposure and contamination.
-
Personal Protective Equipment (PPE): Always don standard laboratory PPE before handling this compound. This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile gloves are a common choice).[2][3]
-
Avoid Inhalation and Contact: this compound is typically supplied as a white powder.[1] Handle the solid peptide in a well-ventilated area. To prevent inhalation of dust particles, the use of a fume hood is recommended.[4] Avoid direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water.[4][5]
-
Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels low.[4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled containers.
-
Weighing: Carefully weigh the desired amount of this compound in a fume hood or a designated ventilated enclosure to minimize dust inhalation.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. For aqueous solutions, be aware that the presence of Trifluoroacetic acid (TFA) salt, a common remnant from the purification process, can enhance solubility.[7]
-
Storage: this compound should be stored under appropriate conditions to maintain its stability. Recommendations vary, so consult the supplier's information; common storage temperatures are 2-8°C or in a freezer at or below -20°C.[1][7][8] Keep the container tightly closed.[4]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H16N2O5 | [1][7] |
| Molecular Weight | 244.25 g/mol | [1][7] |
| Appearance | White Powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 2 - 8 °C or ≤ -20 °C | [1][7] |
Disposal Plan: Managing this compound Waste
Proper characterization and segregation of waste are foundational to safe disposal.[5]
-
Waste Classification: Unless contaminated with biohazardous material, this compound waste should be classified as chemical waste.[5]
-
Waste Segregation: Do not mix peptide waste with other waste streams such as solvents, acids, or bases unless explicitly permitted by your institution's guidelines.[5]
-
Containerization:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled solid chemical waste container.[5]
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and labeled liquid waste container. Do not dispose of these solutions down the drain.[5][6]
-
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[5] All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4][9]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound peptide [novoprolabs.com]
- 8. H-Leu-Glu-OH peptide [novoprolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
